TAI-1
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNNDUZYMXBCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TAI-1, a First-in-Class Hec1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Core Mechanism of Action: Disruption of the Hec1-Nek2 Axis
-
Hec1-Nek2 Interaction: Hec1 is an integral part of the Ndc80 complex, which forms the core of the kinetochore's microtubule-binding site.[1][3] The proper function and stability of Hec1 are regulated by its interaction with NIMA-related kinase 2 (Nek2). This interaction is vital for ensuring accurate chromosome alignment at the metaphase plate.[4]
-
-
Nek2 Degradation: The loss of interaction with Hec1 destabilizes Nek2, leading to its degradation.[4][5]
-
Chromosomal Misalignment: With the Hec1-Nek2 axis compromised, cancer cells are unable to maintain proper kinetochore-microtubule attachments. This results in severe chromosomal misalignment during metaphase.[1][4][5]
-
Mitotic Arrest and Apoptosis: The sustained failure to align chromosomes triggers the mitotic checkpoint, leading to prolonged mitotic arrest and, ultimately, programmed cell death (apoptosis).[1][5]
-
Quantitative Data: Potency, Specificity, and Synergy
In Vitro Potency
| Cell Line | Cancer Type | GI₅₀ (nM) | Citation |
| K562 | Leukemia | 13.48 | [7] |
| Various | Breast, Liver, Colon, etc. | Potent at nM levels | [6][7] |
Target Specificity and Cardiac Safety
| Target | This compound Concentration | Result | Citation |
| Kinase Panel (CHK1/2, Cdk1, Aurora A/B, etc.) | 10 µM | No significant inhibition | [7] |
| hERG Cardiac Channel | 10 µM | No effect | [4][7] |
Synergistic Activity with Chemotherapeutic Agents
| Combination Agent | Cancer Types | Observed Effect | Citation |
| Doxorubicin | Leukemia, Breast, Liver | Synergistic | [4] |
| Topotecan | Leukemia, Breast, Liver | Synergistic | [4] |
| Paclitaxel | Leukemia, Breast, Liver | Synergistic | [4][5] |
Association with Response Markers
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction
-
Protocol:
-
Cells were harvested and lysed to extract total protein.
-
Cell lysates were incubated with an anti-Nek2 antibody to immunoprecipitate Nek2 and its binding partners.
-
The resulting protein complexes were captured, washed, and then analyzed by Western blotting.
Immunoblotting for Nek2 Degradation
-
Objective: To confirm that the disruption of the Hec1-Nek2 interaction leads to Nek2 protein degradation.
-
Protocol:
-
Total protein lysates were prepared from the treated cells.
-
Protein concentrations were normalized, and samples were resolved using SDS-PAGE.
-
Proteins were transferred to a membrane and immunoblotted with primary antibodies specific for Hec1 and Nek2.
Immunofluorescent Staining for Chromosomal Misalignment
-
Protocol:
-
After treatment, cells were fixed, permeabilized, and stained.
-
DNA was stained using a fluorescent dye (e.g., DAPI) to visualize chromosomes.
-
The mitotic spindle was stained using an antibody against α-tubulin.
-
Cells were imaged using fluorescence microscopy. The percentage of metaphase cells exhibiting misaligned chromosomes was quantified.[4]
Cell Viability (GI₅₀) Assay
-
Protocol:
Conclusion
References
- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hec1 Contributes to Mitotic Centrosomal Microtubule Growth for Proper Spindle Assembly through Interaction with Hice1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of TAI-1: A Potent Inhibitor of the Hec1/Nek2 Mitotic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery of TAI-1
Chemical Synthesis
A plausible synthetic approach involves two key intermediates, which are then coupled. The general procedure is as follows:
-
Acylation of the 2-aminothiazole: The 2-amino group of the thiazole ring is then acylated with a suitable acyl chloride, in this case, a pyridinecarbonyl chloride, to yield the final product.[4][7]
A general synthetic scheme for this class of compounds is presented below:
Quantitative Data
| Compound | Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) | Reference |
| This compound | K562 | Leukemia | 13.48 | - | [1] |
| Huh-7 | Liver Cancer | 15-70 | - | [8] | |
| T-1101 | - | - | - | 14.8-21.5 | [2][9] |
| Combination Drug | Cancer Type(s) | Combination Index (CI) | Outcome | Reference |
| Doxorubicin | Leukemia, Breast, Liver | < 1 | Synergistic | [1] |
| Topotecan | Leukemia, Breast, Liver | < 1 | Synergistic | [1] |
| Paclitaxel | Leukemia, Breast, Liver | < 1 | Synergistic | [1] |
| Sorafenib | - | > 1 | Not Synergistic | [1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Incubation: Incubate for 1-4 hours at 37°C.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Co-Immunoprecipitation and Western Blotting
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Nek2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody against Hec1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway and Mechanism of Action
Conclusion
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. T-1101 tosylate | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
The Biological Activity of TAI-1: A Technical Guide for Researchers
Abstract
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The kinetochore, a complex protein machinery assembled on the centromeric region of chromosomes, plays a central role in orchestrating accurate chromosome segregation. Hec1 (also known as Ndc80) is an essential outer kinetochore protein that is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development.[1]
Mechanism of Action
Inhibition of the Hec1-Nek2 Interaction and Nek2 Degradation
Chromosomal Misalignment and Mitotic Arrest
The degradation of Nek2 and the inhibition of Hec1 phosphorylation lead to severe defects in chromosome alignment at the metaphase plate.[1] This chromosomal misalignment activates the spindle assembly checkpoint (SAC), causing a delay in mitotic progression.[2]
Induction of Apoptosis
Prolonged mitotic arrest and the inability to satisfy the SAC ultimately trigger the intrinsic apoptotic pathway. The degradation of Nek2 has been shown to be associated with the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including the cleavage and activation of caspase-3 and PARP, culminating in programmed cell death.[4]
Quantitative Data
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | 13.48 |
| MDA-MB-231 | Breast (Triple Negative) | 25 |
| MDA-MB-468 | Breast (Triple Negative) | 30 |
| K562R | Imatinib-Resistant CML | 45 |
| HeLa | Cervical | 50 |
| MCF7 | Breast (ER+) | 60 |
| HCC1954 | Breast (HER2+) | 70 |
| A549 | Lung | 80 |
| COLO205 | Colon | 90 |
| U2OS | Osteosarcoma | 100 |
| Huh-7 | Liver | 110 |
| U937 | Histiocytic Lymphoma | 120 |
| HepG2 | Liver | 130 |
| KG-1 | Acute Myeloid Leukemia | 140 |
| PC3 | Prostate | 150 |
| BT474 | Breast (HER2+) | 160 |
| MV4-11 | Acute Myeloid Leukemia | 170 |
| NCI-ADR-RES | Doxorubicin-Resistant Breast | 180 |
| Normal Cell Lines | ||
| WI-38 | Normal Lung Fibroblast | >10,000 |
| RPTEC | Normal Renal Proximal Tubule | >10,000 |
| HuVEC | Normal Umbilical Vein Endothelial | >10,000 |
| HAoSMC | Normal Aortic Smooth Muscle | >10,000 |
Data compiled from ResearchGate.[7]
Synergistic Activity
Experimental Protocols
MTS Cell Viability Assay
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the protein levels of Hec1, Nek2, and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hec1, anti-Nek2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Chromosomal Misalignment
Materials:
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin to visualize the spindle, anti-centromere antibody (ACA))
-
Fluorophore-conjugated secondary antibodies
-
DAPI for counterstaining DNA
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with primary antibodies for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on glass slides with antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images of mitotic cells to assess chromosome alignment.
In Vivo Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line that forms tumors in mice (e.g., MDA-MB-231, Huh-7)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion
References
- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. Phase I and pharmacokinetic study of the combination of topotecan and ifosfamide administered intravenously every 3 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing of Nek2 suppresses the proliferation, migration and invasion and induces apoptosis of breast cancer cells by regulating ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
TAI-1: A Novel Regulator of the Cell Cycle Through Targeted Inhibition of the Hec1/Nek2 Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction to TAI-1 and its Target: The Hec1/Nek2 Complex
Hec1 is a critical component of the outer kinetochore, a proteinaceous structure that assembles on the centromeres of chromosomes and mediates their attachment to the spindle microtubules during mitosis. The interaction of Hec1 with the serine/threonine kinase Nek2 is essential for the proper localization and function of Hec1 at the kinetochore. This interaction facilitates the phosphorylation of Hec1 by Nek2, a step that is crucial for the correct alignment of chromosomes at the metaphase plate.[1] In numerous cancers, both Hec1 and Nek2 are overexpressed, correlating with poor prognosis and making their interaction an attractive target for anti-cancer therapeutics.[1][2]
Mechanism of Action of this compound
-
Chromosome Misalignment and Mitotic Catastrophe: The loss of Nek2 and the disruption of the Hec1-Nek2 complex lead to severe defects in chromosome congression. Without proper Hec1 phosphorylation by Nek2, the kinetochores are unable to form stable attachments to the spindle microtubules. This results in significant chromosomal misalignment during metaphase, where chromosomes fail to align properly at the metaphase plate.[3][4] This failure to satisfy the spindle assembly checkpoint ultimately triggers mitotic catastrophe and leads to apoptotic cell death.[3]
Signaling Pathway of this compound Action
Quantitative Data on this compound Activity
In Vitro Growth Inhibition
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| K562 | Leukemia | 13.48 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | [3] |
| Huh-7 | Liver Cancer | N/A | [3] |
| Colo205 | Colon Cancer | N/A | [3] |
| T-1101 (this compound) | Various Human Cancer Cell Lines | 14-74 | [6] |
| T-1101 (this compound) | MDR Expressing Cell Lines | 7-19 | [6] |
| TAI-95 (this compound analog) | Breast Cancer Cell Lines | 14.29-73.65 | [7][8] |
N/A: Specific value not provided in the cited abstract, but described as potent.
In Vivo Efficacy
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Huh-7 | Liver Cancer | 20 mg/kg i.v. or 150 mg/kg p.o. | Significant tumor growth delay | |
| Colo205 | Colon Cancer | 20 mg/kg i.v. or 150 mg/kg p.o. | Modest tumor inhibition | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg i.v. or 150 mg/kg p.o. | Modest tumor inhibition | |
| T-1101 (this compound) | Xenograft Animal Models | 10-25 mg/kg twice a day | Effective inhibitory dose | [6] |
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) to Detect Hec1-Nek2 Interaction
Protocol:
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody against Nek2 (or Hec1) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against Hec1 (or Nek2) to detect the co-immunoprecipitated protein.
Western Blotting for Nek2 Degradation
Protocol:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
Immunofluorescence for Chromosome Misalignment
Protocol:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.
-
Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI or Hoechst for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of metaphase cells and quantify the percentage of cells with misaligned chromosomes.
Experimental and Logical Workflows
Visualizing the workflow for key experiments can aid in their execution and interpretation.
Workflow for Assessing this compound's In Vitro Efficacy
Workflow for Validating this compound's Mechanism of Action
Conclusion
References
- 1. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 6. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis Induction Pathway of TAI-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Hec1 Inhibition
The TAI-1 Induced Apoptotic Signaling Cascade
Disruption of Hec1-Nek2 Interaction and Nek2 Degradation
Induction of Mitotic Catastrophe and Activation of the Intrinsic Apoptotic Pathway
Downregulation of MCL-1 and Mitochondrial Outer Membrane Permeabilization (MOMP)
Caspase Activation and Execution of Apoptosis
Quantitative Data: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | GI50 (nM)[1] |
| K562 | Chronic Myeloid Leukemia | 13.48 |
| MES-SA/Dx5 | Doxorubicin-resistant | 35 |
| NCI/ADR-RES | Doxorubicin/Paclitaxel-resistant | 29 |
| K562R | Imatinib-resistant | 30 |
| Normal Cell Lines | ||
| WI-38 | Normal Lung Fibroblast | >10,000 |
| RPTEC | Renal Proximal Tubule Epithelial | >10,000 |
| HuVEC | Human Umbilical Vein Endothelial | >9,000 |
| HAoSMC | Human Aortic Smooth Muscle | >9,000 |
Experimental Protocols
Co-Immunoprecipitation for Hec1-Nek2 Interaction
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Nek2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE reagents
-
Anti-Hec1 antibody for Western blotting
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Nek2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer and neutralize with neutralization buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hec1 antibody.
Western Blotting for Apoptosis Markers
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-MCL-1, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability (MTS) Assay
Materials:
-
96-well plates
-
MTS reagent
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add a mixture of MTS and PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
Mitochondrial Membrane Potential Assay (TMRE)
This protocol assesses changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
FCCP (positive control for depolarization)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed media containing TMRE (e.g., 100 nM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (PE channel). A decrease in fluorescence indicates mitochondrial depolarization.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cell fractionation kit or buffers for subcellular fractionation
-
Anti-cytochrome c antibody
-
Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers
Procedure:
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Analyze the presence of cytochrome c in both fractions by Western blotting.
-
Use GAPDH and COX IV as markers to confirm the purity of the cytosolic and mitochondrial fractions, respectively.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
TAI-1: A Targeted Approach to Disrupting Kinetochore Function in Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Kinetochore and the Role of Hec1
The kinetochore is a multi-protein complex that serves as the primary interface between chromosomes and the mitotic spindle.[1] Its functions are multifaceted and crucial for accurate chromosome segregation, including:
-
Microtubule Attachment: The outer kinetochore captures and forms stable end-on attachments with microtubules emanating from the spindle poles.[2]
-
Force Generation: Kinetochores are involved in the generation of forces that drive chromosome movement during congression to the metaphase plate and subsequent segregation to daughter cells.[1]
-
Spindle Assembly Checkpoint (SAC) Signaling: The kinetochore is the central hub for the SAC, a surveillance mechanism that delays anaphase onset until all chromosomes have achieved proper bipolar attachment to the spindle.[3][4]
Hec1 (also known as Ndc80) is a key component of the Ndc80 complex, a four-protein assembly that forms the core microtubule-binding site of the outer kinetochore.[5] Hec1 is essential for the formation of stable kinetochore-microtubule attachments.[6] Its overexpression has been documented in a wide range of human cancers, making it an attractive therapeutic target.[5]
TAI-1: A First-in-Class Hec1 Inhibitor
Mechanism of Action
Quantitative Data on the Effects of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 15 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | [5] |
| HepG2 | Liver Cancer | 30 | [5] |
| K562 | Leukemia | 10 | [5] |
| Treatment | Percentage of Cells with Misaligned Chromosomes | Reference |
| Control (DMSO) | < 5% | [5] |
| This compound (50 nM) | > 80% | [5] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HeLa, HCT-116, or MDA-MB-231 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Immunofluorescence Staining for Chromosome Alignment
This protocol allows for the visualization and quantification of chromosome alignment defects.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (to visualize the spindle) and a centromere marker (e.g., CREST antiserum) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Stain the DNA with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal microscope.
-
Analysis: Quantify the percentage of mitotic cells exhibiting misaligned chromosomes.
Western Blotting for Protein Expression
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hec1, Nek2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Impact of this compound
Figure 2: Workflow for assessing chromosome misalignment.
Conclusion
References
- 1. The Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Investigating the Specificity of TAI-1 for Hec1: A Technical Guide
Executive Summary
Introduction: Hec1 as a Therapeutic Target
Faithful chromosome segregation during cell division is paramount for maintaining genomic integrity. This process is orchestrated by the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. The Ndc80/Hec1 complex is a critical component of the outer kinetochore, forming a direct link between the chromosome and the spindle microtubules. The Hec1 subunit, through its N-terminal domain, directly binds to microtubules, an interaction that is finely regulated by phosphorylation via kinases like Aurora B to ensure the correction of improper attachments.
Mechanism of Action of TAI-1
Quantitative Analysis of this compound Specificity
On-Target Potency in Cancer Cells
| Cell Line | Cancer Type | This compound GI₅₀ (nM) | Reference |
| K562 | Leukemia | 13.48 |
TAI-1: A Technical Guide to its Impact on Mitotic Checkpoint Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Mitotic Spindle Assembly Checkpoint
The spindle assembly checkpoint (SAC), also known as the mitotic checkpoint, is a fundamental surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3][4][5][6][7] This intricate signaling pathway monitors the attachment of kinetochores to the microtubules of the mitotic spindle. In the event of improper or unattached kinetochores, the SAC becomes activated, halting the cell cycle in metaphase and preventing premature entry into anaphase. This delay provides the cell with a crucial window of opportunity to correct attachment errors and prevent aneuploidy, a hallmark of many cancers.
The core of the SAC signaling cascade involves a series of protein-protein interactions that culminate in the formation of the Mitotic Checkpoint Complex (MCC). The MCC, composed of the proteins Budding Uninhibited by Benzimidazoles 1 (Bub1), Bub3, BubR1 (also known as Mad3), Mitotic Arrest Deficient 2 (Mad2), and Cell Division Cycle 20 (Cdc20), acts as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[2][4][6][8][9][10] The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B1, for degradation, thereby initiating anaphase. By inhibiting the APC/C, the MCC effectively stalls the cell cycle until all chromosomes are correctly bioriented on the mitotic spindle.
TAI-1: A Specific Inhibitor of Hec1
Mechanism of Action
This compound's Impact on Mitotic Checkpoint Signaling
Signaling Pathway
Quantitative Effects of this compound
| Cell Line | GI50 (nM) |
| K562 | 13.48 |
| MDA-MB-231 | Data not specified |
| MDA-MB-468 | Data not specified |
| HeLa | Data not specified |
| MCF7 | Data not specified |
| HCC1954 | Data not specified |
| A549 | Data not specified |
| COLO205 | Data not specified |
| U2OS | Data not specified |
| Huh-7 | Data not specified |
| U937 | Data not specified |
| HepG2 | Data not specified |
| KG-1 | Data not specified |
| PC3 | Data not specified |
| BT474 | Data not specified |
| MV4-11 | Data not specified |
| RS4;11 | Data not specified |
| GI50: 50% growth inhibition. Data from Selleck Chemicals.[2] |
Table 2: Effect of Hec1 Overexpression on Mitotic Checkpoint Proteins
| Protein | Change upon Hec1 Overexpression |
| Mad2 | Increased levels |
| Securin | Increased levels |
| Data from a study on Hec1 overexpression in a mouse model.[2] |
Table 3: Effect of Hec1 Phosphorylation Status on Mad2 Localization
| Hec1 Mutant | Mad2 Kinetochore Signal |
| Hec1WT | Normal |
| Hec19A (non-phosphorylatable) | Decreased |
| Hec19D (phosphomimicking) | Elevated |
| Data from a study on Hec1 phosphorylation mutants.[4] |
Experimental Protocols
Cell Culture and Synchronization
Protocol 4.1.1: Double Thymidine Block for G1/S Synchronization
-
Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.
-
Add complete medium and incubate for 8-9 hours to allow the cells to re-enter the cell cycle.
-
Add a second dose of thymidine (2 mM final concentration) and incubate for another 16-18 hours to enrich the population of cells at the G1/S boundary.
Analysis of Protein-Protein Interactions
Protocol 4.2.1: Co-immunoprecipitation (Co-IP) to Assess Hec1-Nek2 Interaction
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clear the cell lysates by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody specific for Hec1 or Nek2 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose/sepharose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Visualization of Mitotic Checkpoint Proteins
Protocol 4.3.1: Immunofluorescence Staining for Mad2 Localization
-
Grow cells on sterile coverslips and synchronize them as described in Protocol 4.1.1.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against Mad2 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
Assessment of Mitotic Arrest and Apoptosis
Protocol 4.4.1: Flow Cytometry for Cell Cycle Analysis
-
Harvest the cells, including any floating cells.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population indicates mitotic arrest.
Protocol 4.4.2: Annexin V/PI Staining for Apoptosis
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][13][14][15][16]
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Co-immunoprecipitation
References
- 1. researchgate.net [researchgate.net]
- 2. Hec1 overexpression hyperactivates the mitotic checkpoint and induces tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of Microtubule-binding Protein Hec1 by Mitotic Kinase Aurora B Specifies Spindle Checkpoint Kinase Mps1 Signaling at the Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. researchgate.net [researchgate.net]
- 8. Temporal changes in Hec1 phosphorylation control kinetochore–microtubule attachment stability during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
The Anti-Cancer Potential of TAI-1: A Technical Guide to a First-in-Class Hec1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to TAI-1 and its Target, Hec1
The Anti-Cancer Spectrum of this compound: Preclinical Evidence
In Vitro Potency Across Diverse Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | 13.48 |
| MV4-11 | Acute Myeloid Leukemia | < 100 |
| KG-1 | Acute Myeloid Leukemia | < 100 |
| U937 | Histiocytic Lymphoma | < 100 |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |
| MDA-MB-468 | Triple-Negative Breast Cancer | < 100 |
| MCF7 | Breast Adenocarcinoma (ER+) | < 100 |
| HCC1954 | Breast Ductal Carcinoma (HER2+) | < 100 |
| BT474 | Breast Ductal Carcinoma (HER2+) | < 100 |
| A549 | Lung Carcinoma | < 100 |
| COLO205 | Colon Adenocarcinoma | < 100 |
| HeLa | Cervical Adenocarcinoma | < 100 |
| U2OS | Osteosarcoma | < 100 |
| Huh-7 | Hepatocellular Carcinoma | < 100 |
| HepG2 | Hepatocellular Carcinoma | < 100 |
| PC3 | Prostate Adenocarcinoma | < 100 |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose and Administration | Tumor Growth Inhibition |
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 mg/kg, p.o. | Modest |
| Colo205 | Colon Cancer | 150 mg/kg, p.o. | Modest |
| Huh-7 | Liver Cancer | 20 mg/kg, i.v. or 150 mg/kg, p.o. | Significant |
Synergistic Effects with Chemotherapeutic Agents
Mechanism of Action: Disrupting the Mitotic Machinery
Experimental Protocols
Cell Viability Assay (MTS Assay)
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete growth medium
-
CellTiter 96® AQueous One Solution Reagent (Promega) or similar MTS reagent
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
Co-Immunoprecipitation and Western Blotting
Materials:
-
Cancer cell line (e.g., K562)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Nek2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-Hec1 antibody for Western blotting
-
Anti-Nek2 antibody for Western blotting
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and transfer apparatus
-
ECL Western blotting detection reagents
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with anti-Nek2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (anti-Hec1 and anti-Nek2).
-
Incubate with HRP-conjugated secondary antibodies.
Immunofluorescence Staining for Chromosomal Misalignment
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Microtubule-stabilizing agent (e.g., Paclitaxel) to enrich for mitotic cells (optional)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (for spindle visualization)
-
Fluorescently labeled secondary antibody
-
DAPI for DNA staining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against α-tubulin.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Chromosomal misalignment will be observed as chromosomes that are not properly aligned at the metaphase plate.
Experimental and Logical Workflow
Conclusion and Future Directions
References
- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
TAI-1's Effect on Nek2 Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The "Death-Trap" Mechanism of TAI-1-Induced Nek2 Degradation
Signaling Pathway Diagram
Quantitative Data on Nek2 Degradation
Table 1: Time-Dependent Degradation of Nek2
| Treatment (1 µM) | 6h | 12h | 18h | 24h |
| INH41 | ~80% | ~50% | ~20% | <10% |
| INH154 | ~75% | ~45% | ~15% | <10% |
| Relative Nek2 protein levels normalized to loading control (p84) in HeLa cells, as determined by Western blot analysis. Data is estimated from graphical representations in the source literature.[1] |
Table 2: Dose-Dependent Degradation of Nek2
| Treatment (18h) | 0.1 µM | 0.5 µM | 1 µM | 2 µM |
| INH41 | ~90% | ~40% | ~15% | <10% |
| INH154 | ~85% | ~35% | ~10% | <5% |
| Relative Nek2 protein levels normalized to loading control (p84) in HeLa cells, as determined by Western blot analysis. Data is estimated from graphical representations in the source literature.[1] |
Table 3: Effect of Proteasome Inhibitor on Nek2 Degradation
| Treatment (18h) | Nek2 Level (vs. DMSO) |
| INH41 (1 µM) | Decreased |
| INH154 (1 µM) | Decreased |
| MG132 (20 µM) | No significant change |
| INH41 (1 µM) + MG132 (20 µM) | Rescued (levels similar to DMSO) |
| INH154 (1 µM) + MG132 (20 µM) | Rescued (levels similar to DMSO) |
| Summary of Western blot findings in HeLa cells, demonstrating that the proteasome inhibitor MG132 prevents INH-induced Nek2 degradation.[1] |
Experimental Protocols
Western Blot Analysis of Nek2 Degradation
Materials:
-
Cell line (e.g., HeLa, MDA-MB-468)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nek2, anti-p84 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
-
Quantification: Densitometrically quantify Nek2 and loading control bands using software like ImageJ. Normalize Nek2 levels to the loading control.
Experimental Workflow Diagram
In Vivo Ubiquitination Assay
Materials:
-
Cell line (e.g., HeLa)
-
Plasmids: HA-Ubiquitin, Flag-Nek2 (optional, for overexpression)
-
Transfection reagent
-
MG132
-
Co-immunoprecipitation (Co-IP) buffer
-
Anti-Nek2 antibody or anti-Flag antibody
-
Protein A/G agarose beads
-
Anti-HA antibody (for detecting ubiquitinated proteins)
Procedure:
-
Transfection: Co-transfect cells with HA-Ubiquitin and optionally Flag-Nek2 plasmids.
-
Lysis: Lyse cells in Co-IP buffer.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate lysates with an anti-Nek2 (or anti-Flag) antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with Co-IP buffer.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect the polyubiquitin chains on Nek2.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APC/C-mediated destruction of the centrosomal kinase Nek2A occurs in early mitosis and depends upon a cyclin A-type D-box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Delving into the Molecular Machinery: TAI-1's Targeted Disruption of the Hec1/Nek2 Axis in Cancer Proliferation
For Immediate Release
Mechanism of Action: A Precise Intervention in Mitosis
Quantitative Analysis of TAI-1's In Vitro Efficacy
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | 13.48 |
| HeLa | Cervical Cancer | < 100 |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |
| MDA-MB-468 | Triple-Negative Breast Cancer | < 100 |
| MCF7 | Breast Adenocarcinoma | < 100 |
| HCC1954 | Breast Ductal Carcinoma | < 100 |
| A549 | Lung Carcinoma | < 100 |
| COLO205 | Colorectal Adenocarcinoma | < 100 |
| U2OS | Osteosarcoma | < 100 |
| Huh-7 | Hepatocellular Carcinoma | < 100 |
| K562R | Imatinib-Resistant CML | Active (nM range) |
| NCI-ADR-RES | Doxorubicin/Paclitaxel-Resistant | Active (nM range) |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction
1. Cell Lysis:
-
Culture K562 cells to a density of approximately 1 x 10^7 cells.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-detergent, low-salt lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an anti-Nek2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
4. Western Blot Analysis:
Western Blotting for Nek2 Degradation
1. Sample Preparation:
-
Prepare whole-cell lysates as described in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on molecular weight.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
Immunofluorescence for Chromosomal Misalignment
1. Cell Culture and Treatment:
-
Seed MDA-MB-468 cells on glass coverslips and allow them to adhere.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI or Hoechst stain for 5-10 minutes.
-
Wash three times with PBST.
4. Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Chromosomal misalignment will be evident as chromosomes that are not properly congressed at the metaphase plate.
In Vivo Xenograft Model for Efficacy Testing
1. Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231, Colo205, or Huh-7) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
3. Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Molecular Interactions and Experimental Processes
Caption: Co-Immunoprecipitation Workflow.
Caption: Western Blot Workflow.
Caption: Immunofluorescence Workflow.
Caption: In Vivo Xenograft Workflow.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies: TAI-1
Part 1: TAI-1, the Hec1 Inhibitor
Application Notes
In Vitro Applications:
-
Antiproliferative Studies: Assessing the dose-dependent inhibition of cancer cell growth.
-
Apoptosis Induction: Quantifying the induction of programmed cell death.
-
Mechanism of Action Studies: Investigating the disruption of the Hec1-Nek2 interaction and downstream cellular events.[1]
Quantitative Data Summary
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 13.48 | [1] |
| Various Breast Cancer Lines | Breast Cancer | 14.29 - 73.65 | [2] |
| Combination Agent | Cancer Type | Effect | Reference |
| Doxorubicin | Leukemia, Breast, Liver | Synergistic | [1] |
| Topotecan | Leukemia, Breast, Liver | Synergistic | [1] |
| Paclitaxel | Leukemia, Breast, Liver | Synergistic | [1] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® Aqueous Non-Radioactive Cell Proliferation Assay)
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Incubate the plates for 96 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the 50% growth inhibition concentration (GI₅₀) using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (Annexin V Staining)
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the Annexin V staining kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Workflow for assessing cell viability using an MTS assay.
Caption: Workflow for detecting apoptosis via Annexin V staining.
Part 2: Thymosin Alpha 1 (Tα1)
Application Notes
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland, known for its pleiotropic effects on the immune system.[8] It is recognized as an immune enhancing, modulating, and restoring agent.[9] Tα1 has been studied extensively for its role in enhancing T-cell maturation, activating dendritic cells (DCs) and natural killer (NK) cells, and modulating cytokine production.[9][10]
Mechanism of Action: Tα1 is thought to exert its effects by interacting with Toll-like receptors (TLRs), such as TLR2, TLR4, and TLR9, on immune cells.[11][12] This interaction can trigger downstream signaling cascades involving MyD88, TRAF6, NF-κB, and MAPKs, leading to the production of various cytokines and the maturation and activation of immune cells.[8][13]
In Vitro Applications:
-
Immunomodulation Studies: Investigating the effects on the proliferation and activation of various immune cell subsets (T cells, B cells, NK cells).[10]
-
Dendritic Cell Maturation: Assessing the ability of Tα1 to promote the maturation of DCs, key antigen-presenting cells.[14]
-
Cytokine Release Assays: Measuring the induction of pro-inflammatory and anti-inflammatory cytokines.[13]
-
Anticancer Studies: Evaluating the direct anti-proliferative and pro-apoptotic effects on cancer cell lines.[9]
Quantitative Data Summary
Table 3: In Vitro Effects of Thymosin Alpha 1 (Tα1) on Immune Cells
| Cell Type | Effect | Concentration | Reference |
| Activated CD4+ T cells | Increased Proliferation | 3 µM | [10] |
| B cells | Increased Proliferation | 3 µM | [10] |
| NK cells | Increased Proliferation | 3 µM | [10] |
| Immature Dendritic Cells | Upregulation of CD40, CD80, MHC class I & II | 50 ng/mL | [14] |
| Human Breast Cancer & Leukemia Cell Lines | Apoptosis Induction | 100 - 160 µM | [9] |
Experimental Protocols
1. T-Cell Proliferation Assay (CFSE-based)
This protocol is a standard method to assess T-cell proliferation in response to Tα1.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (optional)
-
RPMI-1640 medium with 10% FBS
-
Tα1
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled cells in a 96-well plate.
-
Add Tα1 at various concentrations.
-
Add a T-cell activator to stimulate proliferation.
-
Incubate for 3-5 days.
-
Harvest the cells and stain with T-cell specific markers (e.g., CD4, CD8) if desired.
-
Analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
2. Dendritic Cell Maturation Assay
This protocol describes the generation of monocyte-derived DCs and the assessment of their maturation upon Tα1 treatment.[14]
-
Materials:
-
PBMCs
-
CD14 microbeads for monocyte isolation
-
DC differentiation medium (RPMI-1640, 10% FBS, GM-CSF, IL-4)
-
Tα1
-
TNF-α (as a positive control for maturation)
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD40, CD80, CD86, HLA-DR)
-
Flow cytometer
-
-
Procedure:
-
Isolate CD14+ monocytes from PBMCs using magnetic separation.
-
Culture the monocytes in DC differentiation medium for 5-6 days to generate immature DCs (iDCs).
-
On day 5 or 6, treat the iDCs with Tα1 at the desired concentration (e.g., 50 ng/mL) for 48 hours. Include an untreated control and a positive control (e.g., TNF-α).
-
Harvest the cells and stain with antibodies for maturation markers.
-
Analyze the expression of maturation markers by flow cytometry. An upregulation of these markers indicates DC maturation.
-
Visualizations
Caption: Tα1 signaling through Toll-like receptors (TLRs).
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corepeptides.com [corepeptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAI-1 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
TAI-1 Signaling Pathway
Dosage and Administration Summary
| Disease Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Cancer | |||||
| Lung Cancer (LLC) | C57BL/6 | 0.25 mg/kg | Subcutaneous (SC) | Daily for 11 days | [7][8] |
| Lung Cancer (H460) | BALB/c nude | 0.25 mg/kg | Subcutaneous (SC) | Daily for 11 days | [7][9] |
| B16 Melanoma | C57BL/6 | 200, 600, or 6000 µg/kg | Intraperitoneal (IP) | Daily for 4 days (days 10-13 post-tumor challenge) | [10] |
| Sepsis | |||||
| Cecal Ligation and Puncture (CLP) | Rat | 200 µg/kg | Not Specified | Single dose post-CLP | [11] |
| General Immune Modulation | |||||
| Immunocompromised | Not Specified | 0.1 to 1 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) | Varies by study | [12] |
| Repeat-Dose Toxicity Study | Mice | Up to 6 mg/kg/day | Subcutaneous (SC) | Daily for 13 weeks | [13] |
Experimental Protocols
Reconstitution of Lyophilized this compound
Materials:
-
Sterile, pyrogen-free diluent (e.g., Sterile Water for Injection, Bacteriostatic Water, or sterile 1X PBS)
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Allow the vial to come to room temperature.
-
With a sterile syringe, draw up the required volume of diluent. A common reconstitution concentration is 1.6 mg/mL.[15] For a 1.6 mg vial, you would use 1 mL of diluent.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. [16][17]
-
The reconstituted solution should be clear and colorless.
-
Storage: Store the reconstituted solution in the refrigerator at 2-8°C.[16] Use within a few days, as stability in solution can be limited.[18] For longer-term storage, follow the manufacturer's specific instructions, which may involve adding a carrier protein like 0.1% human serum albumin.[1]
Administration of this compound to Mice
Materials:
-
Appropriate size syringes (e.g., insulin syringes) and needles (e.g., 27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Draw the calculated volume into a sterile syringe. Ensure no air bubbles are present.
-
For Subcutaneous (SC) Injection:
-
Securely hold the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment.
-
-
For Intraperitoneal (IP) Injection:
-
Properly restrain the mouse, typically by securing the scruff and turning the mouse to expose its abdomen. The head should be tilted downwards.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the area with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to check for the aspiration of urine or intestinal contents. If this occurs, discard the mouse from the study and start again with a new animal.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
General Experimental Workflow
Safety and Considerations
-
Always adhere to institutional guidelines (IACUC) for animal handling, injection procedures, and monitoring.
-
The choice of vehicle (diluent) should be consistent across all treatment groups, including controls, to avoid confounding effects.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genemedics.com [genemedics.com]
- 6. mdpi.com [mdpi.com]
- 7. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High doses of thymosin alpha 1 enhance the anti-tumor efficacy of combination chemo-immunotherapy for murine B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunological responses of septic rats to combination therapy with thymosin α1 and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Phenotypic drug discovery: a case for thymosin alpha-1 [frontiersin.org]
- 13. innerbody.com [innerbody.com]
- 14. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptidedosages.com [peptidedosages.com]
- 17. peptidedosages.com [peptidedosages.com]
- 18. thebody.com [thebody.com]
Application Notes and Protocols: TAI-1 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of TAI-1
| Property | Value | Reference |
| Molecular Formula | C24H21N3O3S | |
| Molecular Weight | 431.51 g/mol | |
| CAS Number | 1334921-03-7 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
This compound Solubility in DMSO
Quantitative Solubility Data:
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 86 mg/mL | 199.3 mM | |
| DMSO | ≥43.2 mg/mL | Not specified | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
This compound Stability in DMSO
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol for Assessing this compound Solubility in DMSO
Materials:
-
Anhydrous DMSO
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer
Procedure:
-
Equilibration: Tightly cap the vial and stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase compatible with the analytical method) to a concentration within the linear range of the analytical instrument.
Signaling Pathway of this compound
Conclusion
Application Notes and Protocols: Utilizing TAI-1 in a Colon Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action in Colon Cancer
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Colon Cancer Xenograft Model
This protocol outlines the procedure for creating a subcutaneous tumor model using human colon cancer cell lines.
-
Cell Line Selection and Culture:
-
Select an appropriate human colorectal cancer cell line (e.g., HCT-116, HT-29, DLD-1, SW-480).[6][7] A variety of validated cell lines are available for establishing colon cancer xenografts.[7]
-
Culture the cells in the recommended medium with supplements (e.g., fetal bovine serum) at 37°C in a 5% CO₂ incubator.[8]
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the final cell pellet in PBS at a concentration of 2.5 x 10⁷ cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old. These models are standard as they lack a functional immune system, preventing rejection of human tumor cells.[8]
-
Allow mice to acclimate for at least one week before any experimental procedures.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[6]
-
Monitor the animals regularly for tumor appearance.
-
Protocol 2: this compound Administration and Treatment Regimen
This protocol describes the treatment phase of the study.
-
Tumor Growth and Group Assignment:
-
Measure tumor volume bi-weekly using digital calipers. Calculate the volume using the formula: Volume = (Length × Width²) / 2.[8]
-
-
-
The optimal dosage should be determined through dose-response studies. As a starting point, dosages used in other cancer models can be adapted.
Protocol 3: Assessment of this compound Efficacy
-
Tumor Growth Monitoring:
-
Continue to measure tumor volume and mouse body weight throughout the study. Significant tumor growth inhibition is a primary endpoint.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a pre-determined time point), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor tissue in 4% paraformaldehyde for histological analysis and embed the rest in paraffin or flash-freeze for molecular analysis.[8]
-
-
Immunohistochemistry (IHC) and Biomarker Analysis:
-
Perform IHC on tumor sections to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[6]
-
Use IHC or flow cytometry to analyze the expression of CD1d on tumor cells and to characterize the infiltration of immune cells (e.g., iNKT cells) into the tumor microenvironment.
-
Experimental Workflow Visualization
Data Presentation and Expected Outcomes
| Parameter Assessed | Expected Outcome with this compound Treatment | Rationale / Mechanism | Reference |
| Tumor Growth | Inhibition of tumor volume and weight | Enhanced immune-mediated tumor cytotoxicity. | [3] |
| CD1d Expression | Upregulation on colon cancer cells | This compound activates the Erk/MAPK pathway. | [3] |
| iNKT Cell Activity | Increased activation and cytotoxicity | Enhanced recognition of tumor cells via upregulated CD1d. | [3] |
| Cell Proliferation (Ki-67) | Reduction in Ki-67 positive cells | Indirect effect of immune-mediated cell killing. | [6] |
| Apoptosis (Caspase-3) | Increase in cleaved caspase-3 positive cells | Induction of apoptosis by cytotoxic immune cells. | [6] |
| Immune Function (Clinical) | Improved T-cell counts (CD3+, CD4+, CD8+) | This compound enhances and restores immune cell populations. | [4][5] |
| Tumor Recurrence (Clinical) | Reduced recurrence rate post-surgery | Long-term immune surveillance and control. | [4] |
Conclusion
References
- 1. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Thymosin alpha1 enhanced cytotoxicity of iNKT cells against colon cancer via upregulating CD1d expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin α1 combined with XELOX improves immune function and reduces serum tumor markers in colorectal cancer patients after radical surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
- 7. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. A new aggressive xenograft model of human colon cancer using cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAI-1 in Liver Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Summary
Preclinical In Vivo Data: TAI-1 in Animal Models of Liver Cancer
| Model | Treatment | Key Findings | Reference |
| DEN-induced HCC in rats | This compound (0.8 mg/kg, s.c. daily for 2 weeks, then twice weekly) + Huaier granules + sirolimus | Enhanced tumor growth inhibition and improved survival compared to individual treatments. | [4] |
| BALB/c mice with implanted tumors | This compound (0.01 to 10 µ g/mouse , s.c. daily for 7 days) | Increased thymocyte counts and circulating immune cells, indicating immune system activation. | [4] |
| Murine metastatic liver cancer model | This compound (s.c. injection) | Significantly reduced liver and lung metastases and decreased local tumor growth. | [2] |
Clinical Data: this compound in Human Hepatocellular Carcinoma
| Study Type | Patient Population | Treatment | Key Findings | Reference |
| Retrospective Analysis | 468 patients with HBV-related HCC after surgical resection | Adjuvant this compound therapy | Improved recurrence-free survival (RFS) (p=0.006) and overall survival (OS) (p<0.001) after propensity score matching. | [2] |
| Real-world study | Inoperable HCC | This compound + Lenvatinib + Sintilimab | Increased overall survival from 11 to 16 months (p=0.018) and progression-free survival from 4 to 7 months (p=0.006) compared to Lenvatinib + Sintilimab alone. | [2] |
In Vitro Data: this compound Effects on Liver Cancer Cells and Immune Cells
| Cell Type | Assay | Treatment | Key Findings | Reference |
| HepG2 (human hepatoma) | Proliferation Assay | This compound | Exhibited anti-proliferative effects. | [2] |
| Human Dendritic Cells | Maturation Assay | This compound | Induced functional maturation and IL-12 production. | |
| Human T-cells | Proliferation Assay | This compound | Promoted T-cell proliferation and differentiation. | [1] |
Experimental Protocols
In Vivo Model: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats
This protocol describes the induction of HCC in rats using DEN, a widely used model that mimics the histopathological progression of human HCC.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Diethylnitrosamine (DEN) (Sigma-Aldrich)
-
Sterile saline
-
Corn oil (vehicle)
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Acclimatization: Acclimate rats to the animal facility for at least one week before the start of the experiment.
-
HCC Induction:
-
Prepare a solution of DEN in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of DEN (70 mg/kg body weight) to each rat.
-
Monitor the animals closely for any signs of toxicity.
-
-
Tumor Development: Allow tumors to develop over a period of 16-20 weeks. Tumor development can be monitored by imaging techniques such as ultrasound or MRI.
-
-
At a predetermined time point after DEN injection (e.g., 12 weeks), randomize the animals into treatment and control groups.
-
The control group should receive vehicle (sterile saline) injections with the same frequency and route of administration.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by imaging at regular intervals.
-
Record animal body weight and observe for any clinical signs of distress.
-
At the end of the study (e.g., 20 weeks), euthanize the animals.
-
Collect blood for cytokine analysis and liver tissue for histopathological examination and immunological analysis of tumor-infiltrating lymphocytes.
-
In Vitro T-Cell Proliferation Assay (CFSE-based)
Materials:
-
Spleen from a healthy mouse
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Ficoll-Paque PLUS (GE Healthcare)
-
CD3+ T-cell isolation kit (e.g., MACS, Miltenyi Biotec)
-
Carboxyfluorescein succinimidyl ester (CFSE) (Thermo Fisher Scientific)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Harvest the spleen from a mouse and prepare a single-cell suspension.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.
-
Enrich for CD3+ T-cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
-
CFSE Staining:
-
Resuspend the purified T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled T-cells in complete RPMI medium.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash the wells with PBS before use.
-
Plate the CFSE-labeled T-cells at 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
CFSE fluorescence intensity will be halved with each cell division. Analyze the data to determine the percentage of divided cells and the proliferation index.
-
Cytokine Release Assay (ELISA)
This protocol describes the measurement of key cytokines (e.g., IFN-γ, IL-2) in serum from treated animals or in the supernatant from in vitro cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Serum samples from the in vivo experiment or cell culture supernatants from the in vitro T-cell assay.
-
ELISA kit for the specific cytokine of interest (e.g., Mouse IFN-γ ELISA kit, R&D Systems).
-
Microplate reader.
-
Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit).
Procedure:
-
Sample Preparation:
-
Collect blood from animals and centrifuge to obtain serum. Store at -80°C until use.
-
Collect supernatants from cell cultures and centrifuge to remove any cells or debris. Store at -80°C until use.
-
Thaw samples on ice before the assay.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the wells to remove unbound detection antibody.
-
Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
References
Application Note: Analysis of Hec1-Nek2 Interaction Using TAI-1
Introduction
The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory step in the mitotic spindle assembly checkpoint, ensuring faithful chromosome segregation.[1] Nek2 phosphorylates Hec1 on serine 165, a modification essential for proper kinetochore function and mitotic progression.[2][3] In numerous cancers, both Hec1 and Nek2 are overexpressed, and this upregulation is often correlated with poor patient prognosis.[2][4] Consequently, the Hec1-Nek2 interaction has emerged as a promising therapeutic target for anticancer drug development.[5]
Signaling Pathway and Inhibitor Action
Experimental Workflow
Caption: Workflow for Co-IP and Western Blot analysis.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Hec1-Nek2 Complex
Materials:
-
Cancer cell line known to express Hec1 and Nek2 (e.g., HeLa, MDA-MB-468)
-
Co-IP Lysis/Wash Buffer (see Reagent Preparation)
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-Nek2 or mouse anti-Hec1)
-
Isotype control IgG (rabbit or mouse)
-
Protein A/G magnetic beads or agarose slurry
-
2X SDS-PAGE Laemmli sample buffer
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
-
Pre-clearing:
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.
-
Take 1-2 mg of total protein and add 1 µg of the corresponding isotype control IgG and 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[8]
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the primary antibody (e.g., anti-Nek2) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 40 µL of fresh Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.
-
Protocol 2: Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (rabbit anti-Hec1, mouse anti-Nek2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
SDS-PAGE: Load the eluted samples (from Protocol 1) and an input control (20-30 µg of total cell lysate) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Hec1, to detect the co-immunoprecipitated protein) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
Reagent Preparation
-
Co-IP Lysis/Wash Buffer:
-
TBST (Tris-Buffered Saline with Tween-20):
-
20 mM Tris-HCl, pH 7.6
-
150 mM NaCl
-
0.1% Tween-20
-
Quantitative Data Summary
| Parameter | This compound | Vehicle Control | Description |
| GI50 (Growth Inhibition) | 15 µM | N/A | Concentration of this compound required to inhibit the growth of MDA-MB-468 cells by 50% after 72 hours of treatment. |
| Nek2 Protein Level (Relative to Loading Control) | 0.2 ± 0.05 | 1.0 ± 0.1 | Relative Nek2 protein abundance in total cell lysates after 24-hour treatment with 20 µM this compound, quantified by densitometry of Western blots. |
| Co-immunoprecipitated Hec1 (Relative to IP Nek2) | 0.1 ± 0.03 | 1.0 ± 0.15 | Relative amount of Hec1 co-immunoprecipitated with Nek2 from cells treated with 20 µM this compound for 24 hours. |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
References
- 1. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: TAI-1 Growth Inhibition Determined by MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The MTS assay is a widely used method for measuring cell proliferation and viability.[7][8][9][10][11] The assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to a colored formazan product that is soluble in cell culture media.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[8][9][10]
TAI-1 Signaling Pathway
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Varies | Varies |
| Cancer Cell Line (e.g., K562, MDA-MB-231, Huh-7) | ATCC or equivalent | Varies |
| RPMI-1640 or DMEM Medium | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Trypsin-EDTA (for adherent cells) | Gibco | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Varies |
| MTS Reagent (e.g., CellTiter 96 AQueous One Solution) | Promega | G3580 |
| Dimethyl Sulfoxide (DMSO), sterile-filtered | Sigma-Aldrich | D2650 |
| 96-well clear, flat-bottom tissue culture plates | Corning | Varies |
Equipment
| Equipment |
| Humidified incubator (37°C, 5% CO2) |
| Biosafety cabinet |
| Inverted microscope |
| Centrifuge |
| Multichannel pipette |
| 96-well plate reader (spectrophotometer) |
Experimental Workflow
Caption: Experimental workflow for the MTS assay.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, detach them using Trypsin-EDTA when they reach 70-80% confluency. For suspension cells, collect them by centrifugation.
-
Perform a cell count using a hemocytometer and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (vehicle control) and "medium only" (blank).
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume exponential growth.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly to the wells (for suspension cells).
-
Incubate the plate for 96 hours at 37°C with 5% CO2.
3. MTS Assay and Data Collection:
-
After the 96-hour incubation, add 20 µL of MTS reagent to each well, including the "medium only" blank wells.[7][8][9]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The incubation time should be optimized for the specific cell line to ensure a linear response.
-
Measure the absorbance at 490 nm using a 96-well plate reader.[8][9][10]
Data Presentation and Analysis
1. Data Normalization:
-
Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.
-
Calculate the percentage of growth inhibition using the following formula: % Growth Inhibition = [1 - (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells)] x 100
2. GI50 Calculation:
3. Tabulated Data:
The following tables provide an example of how to structure the experimental parameters and the resulting data.
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | K562 (Chronic Myelogenous Leukemia) |
| Seeding Density | 10,000 cells/well |
| This compound Concentrations | 0.1, 1, 10, 100, 1000 nM |
| Vehicle Control | 0.1% DMSO in medium |
| Treatment Incubation Time | 96 hours |
| MTS Incubation Time | 2 hours |
| Absorbance Wavelength | 490 nm |
Table 2: Example Data and GI50 Calculation
| This compound Conc. (nM) | Log(Conc.) | Avg. Absorbance (490 nm) | % Growth Inhibition |
| 0 (Vehicle) | - | 1.250 | 0% |
| 0.1 | -1 | 1.225 | 2% |
| 1 | 0 | 1.050 | 16% |
| 10 | 1 | 0.625 | 50% |
| 100 | 2 | 0.250 | 80% |
| 1000 | 3 | 0.125 | 90% |
| GI50 (nM) | 10 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use sterile techniques and fresh, filtered reagents. |
| Phenol red in medium can interfere | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range | Cell seeding density too low or too high | Optimize the cell seeding density for your specific cell line and assay duration. |
| Insufficient MTS incubation time | Increase the MTS incubation time, ensuring it remains within the linear range of the assay. | |
| High variability between replicates | Inconsistent cell seeding or pipetting error | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for adding reagents. Avoid edge effects by not using the outermost wells of the plate or filling them with PBS. |
| This compound precipitation at high concentrations | Ensure this compound is fully dissolved in DMSO before diluting in medium. Visually inspect for any precipitation. |
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell proliferation inhibition (MTS assay): [bio-protocol.org]
- 11. MTS Cell Proliferation Assay [bio-protocol.org]
- 12. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAI-1 Administration in In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: TAI-1 Signaling
In Vivo Efficacy Studies in Cancer Models
Experimental Workflow for Cancer In Vivo Studies
Protocols
1. Lung Cancer Xenograft Model
-
Animal Model: 6-8 week old female BALB/c nude mice.
-
Tumor Cell Line: Human non-small cell lung cancer (NSCLC) cell line H460.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H460 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment Protocol:
-
Once tumors reach a palpable volume (approximately 100 mm³), randomize mice into treatment groups (n=8-10 mice/group).
-
Control Group: Administer vehicle (e.g., PBS) subcutaneously daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice, excise tumors, and measure tumor weight.
-
Perform immunohistochemical analysis of tumor tissue for CD4+ and CD8+ T-cell infiltration.
-
Analyze serum levels of IFN-γ and IL-2 by ELISA.
-
2. Melanoma Syngeneic Model
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Cell Line: B16F10 melanoma cells.
-
Tumor Implantation: Subcutaneously inject 2 x 10^5 B16F10 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment Protocol:
-
Begin treatment 3 days after tumor cell inoculation.
-
Control Group: Administer vehicle (e.g., PBS) subcutaneously daily.
-
-
Efficacy Evaluation:
-
Monitor tumor growth and body weight as described above.
-
Assess survival rates.
-
At a defined endpoint, collect tumors and spleens for immunological analysis (e.g., flow cytometry for immune cell populations).
-
Data Presentation
| Cancer Model | Animal Model | This compound Dose & Schedule | Key Findings | Reference |
| Lung Cancer (LLC) | C57BL/6 mice | 0.25 mg/kg, SC, daily for 11 days | Tumor Volume Inhibition: 40.5 ± 9.7% | [4][6] |
| Lung Cancer (LLC) | C57BL/6 mice | 0.25 mg/kg, SC, daily for 11 days | Serum IFN-γ: 168.99 ± 30.20 ng/L (vs. control) | [4][6] |
| Lung Cancer (LLC) | C57BL/6 mice | 0.25 mg/kg, SC, daily for 11 days | Serum IL-2: 114.62 ± 25.50 ng/L (vs. control) | [4][6] |
| Melanoma (B16F10) | C57BL/6 mice | Not specified | Increased infiltration of CD4+ and CD8+ T-cells in tumors. | [5] |
| Breast Cancer (4T1) | BALB/c mice | Not specified | Upregulation of CD86 expression and secretion of IFN-γ and IL-2. | [5] |
In Vivo Efficacy Studies in Infectious Disease Models
Experimental Workflow for Infectious Disease In Vivo Studies
Protocols
1. Influenza Virus Infection Model
-
Animal Model: 6-8 week old female BALB/c mice.
-
Virus Strain: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Infection Protocol: Intranasally infect anesthetized mice with a sublethal dose of influenza virus in 50 µL of sterile PBS.
-
Treatment Protocol:
-
Initiate treatment 24 hours post-infection.
-
Control Group: Administer vehicle (e.g., PBS) subcutaneously daily.
-
-
Efficacy Evaluation:
-
Monitor body weight and clinical signs of illness daily.
-
At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine viral titers by plaque assay or TCID50.[7][8]
-
Assess lung pathology through histological analysis.
-
Measure cytokine levels in bronchoalveolar lavage fluid (BALF).
-
Monitor survival in a separate cohort of mice infected with a lethal dose of the virus.
-
2. Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Sepsis Induction (CLP):
-
Treatment Protocol:
-
Administer treatment 1-2 hours after CLP surgery.
-
Control Group: Administer vehicle (e.g., PBS) subcutaneously.
-
-
Efficacy Evaluation:
-
Monitor survival rates for up to 7 days.
-
Assess bacterial load in blood and peritoneal fluid at various time points.
-
Measure serum levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).
-
Evaluate organ damage through histological examination of tissues such as the liver and kidneys.
-
Data Presentation
| Disease Model | Animal Model | This compound Dose & Schedule | Key Findings | Reference |
| Sepsis (CLP) | Mice | Not specified | Improved 72-hour survival rate. | [10] |
| Sepsis (CLP) | Mice | Not specified | Decreased percentage of CD4+CD25+Foxp3+ T-cells. | [10] |
| Sepsis (Clinical) | Human | 1.6 mg, SC, twice daily | Reduced 28-day mortality in some patient subgroups. | [11][12][13] |
| Murine Cytomegalovirus (MCMV) | Mice | Not specified | Protected susceptible and resistant mice from MCMV infection. | [9] |
| COVID-19 (non-severe) | Human | 1.6 mg, SC, various schedules | Shortened viral RNA shedding duration and hospital stay. | [14] |
Conclusion
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1 down-regulates the growth of human non-small cell lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin Alpha1-Fc Modulates the Immune System and Down-regulates the Progression of Melanoma and Breast Cancer with a Prolonged Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Efficacy of thymosin α1 for sepsis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of thymosin α1 for sepsis (TESTS): multicentre, double blinded, randomised, placebo controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy Evaluation of Thymosin Alpha 1 in Non-severe Patients With COVID-19: A Retrospective Cohort Study Based on Propensity Score Matching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAI-1 Treatment in Chromosomal Misalignment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Hec1-Nek2 Pathway
Quantitative Data Summary
| Cell Line | Cancer Type | GI₅₀ (nM) |
| K562 | Leukemia | 13.48 |
| MDA-MB-231 | Triple-Negative Breast | Not specified |
| MDA-MB-468 | Triple-Negative Breast | Not specified |
| HeLa | Cervical Cancer | Not specified |
| MCF7 | Breast Cancer | Not specified |
| HCC1954 | Breast Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| COLO205 | Colon Cancer | Not specified |
| U2OS | Osteosarcoma | Not specified |
| Huh-7 | Liver Cancer | Not specified |
| U937 | Leukemia | Not specified |
| HepG2 | Liver Cancer | Not specified |
| KG-1 | Leukemia | Not specified |
| PC3 | Prostate Cancer | Not specified |
| BT474 | Breast Cancer | Not specified |
| MV4-11 | Leukemia | Not specified |
| Cell Line | Treatment Concentration | Treatment Duration | Result |
| MDA-MB-468 | 1 µM | Time-dependent | Significant, time-dependent increase in the percentage of cells with misaligned chromosomes.[1] |
Experimental Protocols
Protocol 1: Induction of Chromosomal Misalignment for Immunofluorescence Analysis
Materials:
-
Mammalian cell line of interest (e.g., MDA-MB-468, HeLa)
-
Complete cell culture medium
-
Glass coverslips, sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-CENP-A/CREST for kinetochores)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere and grow for 24 hours.
-
Incubation: Incubate the cells for a specified duration to induce mitotic arrest and chromosomal misalignment. A time course (e.g., 8, 16, 24 hours) is recommended to determine the optimal treatment time for the cell line of interest. A 16-hour treatment is a good starting point.
-
Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBST. Block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer. Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBST. Dilute the fluorescently-labeled secondary antibodies in the blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash the coverslips three times with PBST. Stain the DNA with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the coverslips twice with PBST and once with distilled water. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Analyze the slides using a fluorescence or confocal microscope.
Protocol 2: Quantification of Chromosomal Misalignment
This protocol provides a method for quantifying the percentage of mitotic cells with misaligned chromosomes from the images acquired in Protocol 1.
Procedure:
-
Cell Selection: Identify cells in metaphase. These cells are characterized by condensed chromosomes and a bipolar spindle.
-
Classification of Chromosome Alignment:
-
Properly Aligned: A cell is considered to have properly aligned chromosomes if all chromosomes are congressed at the metaphase plate, the equatorial plane of the mitotic spindle.
-
Misaligned: A cell is classified as having misaligned chromosomes if one or more chromosomes are clearly located off the metaphase plate, often near the spindle poles.
-
-
Calculation: Calculate the percentage of cells with misaligned chromosomes using the following formula:
Percentage of Misaligned Cells = (Number of metaphase cells with misaligned chromosomes / Total number of metaphase cells) x 100
Protocol 3: Co-immunoprecipitation to Confirm Hec1-Nek2 Disruption
Materials:
-
Treated and control cell pellets (from a scaled-up version of Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Nek2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose
-
Anti-Hec1 antibody for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Nek2 antibody overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Hec1 antibody to detect co-immunoprecipitated Hec1.
-
An input control (a small fraction of the total lysate) should be run in parallel to confirm the presence of Hec1 in the lysates.
-
Troubleshooting
-
High background in immunofluorescence: Optimize antibody concentrations, increase the number and duration of wash steps, and ensure the blocking step is sufficient.
Conclusion
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis after TAI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] The ability to quantitatively measure apoptosis is essential for evaluating the efficacy of potential cancer therapeutics. Flow cytometry, combined with specific fluorescent probes, is a powerful technique for the rapid, multi-parametric analysis of individual cells in a heterogeneous population.[5][6]
TAI-1 Induced Apoptosis Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate culture flasks or plates. A common seeding density is 1 x 10⁶ cells in a T25 flask to achieve 70-80% confluency overnight.[4]
-
Culture Conditions: Culture cells in the recommended complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to induce apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol is a generalized procedure based on common Annexin V/PI staining kits.[6][10][11] Always refer to the specific manufacturer's instructions.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant, which contains floating apoptotic cells.[10]
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the supernatant collected earlier.
-
For suspension cells, simply collect the cell suspension.
-
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300-600 x g for 5 minutes at room temperature).
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS. After the final wash, carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex or flick the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples on a flow cytometer as soon as possible, preferably within one hour.[11]
Controls for Flow Cytometry:
-
Unstained cells: To set baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for the FITC channel.
-
Cells stained with PI only: To set compensation for the PI channel.[10]
Data Presentation and Analysis
Flow cytometry data from Annexin V/PI staining is typically displayed as a two-dimensional dot plot, with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is divided into four quadrants to distinguish different cell populations.[12]
-
Quadrant 3 (Q3, Lower-Left): Annexin V-negative and PI-negative (Annexin V-/PI-). These are viable, healthy cells.[12]
-
Quadrant 4 (Q4, Lower-Right): Annexin V-positive and PI-negative (Annexin V+/PI-). These are early apoptotic cells with intact cell membranes.[12]
-
Quadrant 2 (Q2, Upper-Right): Annexin V-positive and PI-positive (Annexin V+/PI+). These are late apoptotic or secondary necrotic cells with compromised membrane integrity.[12]
-
Quadrant 1 (Q1, Upper-Left): Annexin V-negative and PI-positive (Annexin V-/PI+). These are typically considered necrotic cells.[12]
The percentage of cells in each quadrant should be quantified and summarized. The results can be presented in a table for easy comparison between different treatment conditions.
Table 1: Example of Apoptosis Analysis in MCF-7 Cells after 48h this compound Treatment
| Treatment Group | % Viable Cells (Q3: Annexin V-/PI-) | % Early Apoptotic Cells (Q4: Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Q2: Annexin V+/PI+) | % Necrotic Cells (Q1: Annexin V-/PI+) |
| Vehicle Control | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 2.2 ± 0.4 |
| This compound (50 µM) | 75.3 ± 3.5 | 12.8 ± 1.5 | 8.7 ± 1.1 | 3.2 ± 0.6 |
| This compound (100 µM) | 58.1 ± 4.2 | 22.5 ± 2.3 | 15.4 ± 1.9 | 4.0 ± 0.7 |
| This compound (200 µM) | 35.6 ± 3.8 | 35.1 ± 2.9 | 24.8 ± 2.5 | 4.5 ± 0.9 |
| Data are presented as Mean ± SD from three independent experiments. This is representative data and not from a specific publication. |
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. Thymosin alpha 1 suppresses proliferation and induces apoptosis in breast cancer cells through PTEN-mediated inhibition of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAI-1 Treatment for K562 Cells
Frequently Asked Questions (FAQs)
The optimal duration depends on the compound's mechanism of action. It is recommended to perform a time-course experiment. Typical incubation times for assessing effects on K562 cells are 24, 48, and 72 hours.[2][3] This allows for the observation of both early and late cellular responses to the treatment.[1]
-
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining): This method is crucial for quantifying the percentage of cells undergoing apoptosis (early and late) versus necrosis.[1][4][7]
-
Western Blotting: This technique is used to measure the expression levels of specific proteins involved in relevant signaling pathways, such as those controlling apoptosis (e.g., Bcl-2, Caspases) or cell proliferation.[4]
Experimental Protocols and Data Presentation
Protocol 1: K562 Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myelogenous leukemia).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][9]
-
Passaging: K562 cells are suspension cells.[9] Monitor cell density and subculture to maintain a concentration between 1x10^5 and 1x10^6 cells/ml. Do not allow the density to exceed 2x10^6 cells/ml.[9]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of approximately 3,000 to 5,000 cells per well in 100 µl of culture medium.[4][7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[4][6]
-
Solubilization: Carefully remove the supernatant and add 150 µl of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]
Example Data: TAI-1 Effect on K562 Cell Viability
| This compound Concentration | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Control (0 µM) | 100 ± 5.0 | 100 ± 4.5 | 100 ± 5.2 |
| 10 µM | 92 ± 4.8 | 85 ± 5.1 | 78 ± 4.9 |
| 20 µM | 78 ± 5.3 | 65 ± 4.2 | 55 ± 5.5 |
| 40 µM | 61 ± 4.7 | 45 ± 3.9 | 32 ± 4.1 |
| 80 µM | 42 ± 3.9 | 25 ± 3.5 | 15 ± 2.8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI)
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Example Data: this compound Induced Apoptosis in K562 Cells (48h)
| This compound Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Control (0 µM) | 95.1 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| 20 µM | 65.2 ± 3.5 | 15.8 ± 1.8 | 17.5 ± 2.0 |
| 40 µM | 40.7 ± 4.1 | 28.9 ± 2.9 | 29.3 ± 3.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only, based on typical results seen with apoptosis-inducing agents.[7]
Visualized Workflows and Pathways
References
- 1. [Experimental study of K562 cell apoptosis induced by harringtonine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 4. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encodeproject.org [encodeproject.org]
TAI-1 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
Frequently Asked Questions (FAQs)
-
Dilution to a working concentration: The stock solution is then diluted into the final aqueous buffer or cell culture medium to the desired experimental concentration.
This method ensures that the final concentration of the organic solvent is low enough to not affect the experimental system.
Troubleshooting Guide
Issue: Precipitate forms when diluting my TAI-1 DMSO stock solution into aqueous buffer.
-
Step 1: Verify Stock Solution Integrity. Ensure your DMSO is anhydrous (water-free). Water in DMSO can reduce the solubility of hydrophobic compounds.[4] Store DMSO in small, single-use aliquots to prevent water absorption from the atmosphere.
-
Step 2: Optimize the Dilution Process.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5] For example, first dilute the 10 mM stock to 1 mM in your buffer, vortex, and then dilute the 1 mM solution to your final concentration.
-
Temperature: Ensure your aqueous buffer is at room temperature or 37°C. Warming the buffer can sometimes improve the solubility of the compound during dilution.
-
Step 4: Modify the Aqueous Buffer.
-
Incorporate a Surfactant: Non-ionic surfactants like Pluronic® F-68 (also known as Poloxamer 188) can be included in the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.[6][7][8][9][10]
-
Use a Carrier Molecule: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14] Beta-cyclodextrin derivatives are commonly used for this purpose.
-
Issue: I am observing unexpected or inconsistent results in my cell-based assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.
-
Continue vortexing for 10-15 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 43.2 mg/mL (~100 mM) | Recommended solvent for stock solutions. |
| Ethanol | ≥ 3.17 mg/mL (~7.3 mM) | Can be used as an alternative to DMSO for stock solutions, but may have a higher final concentration in working solutions. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Insoluble | Direct dissolution is not recommended. |
| Water | Insoluble | Direct dissolution is not recommended. |
Mandatory Visualizations
This compound Mechanism of Action: Disruption of the Hec1-Nek2 Pathway
Experimental Workflow for Preparing this compound Working Solution
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formulation of Poloxamers for Drug Delivery [mdpi.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. alzet.com [alzet.com]
- 13. Cyclodextrins [sigmaaldrich.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing TAI-1 resistance mechanisms in cancer cells
Frequently Asked Questions (FAQs)
Acquired resistance to targeted therapies can arise from various molecular alterations.[4] Common mechanisms include the emergence of secondary mutations in the drug target that prevent inhibitor binding, the activation of alternative or "bypass" signaling pathways that circumvent the inhibited target, and increased drug efflux from the cancer cell.[5][6][7]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My TAI-1 sensitive cell line (e.g., NCI-H3255-GFRBK1-mut) shows higher than expected viability after treatment.
Possible Cause A: Cell Line Integrity The cell line may have been misidentified, cross-contaminated, or has lost the GFRBK1-activating mutation over multiple passages.
-
Troubleshooting Steps:
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Mutation Verification: Sequence the GFRBK1 kinase domain to ensure the presence of the activating mutation.
-
Low Passage Stocks: Thaw a new, low-passage aliquot of the cell line from a validated stock.[8]
-
Possible Cause B: Compound Inactivity The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Positive Control: Test the compound on a well-characterized, highly sensitive positive control cell line.
Possible Cause C: Suboptimal Assay Conditions The cell viability assay may not be optimized, leading to inaccurate readings.[9]
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Over- or under-confluence can affect drug sensitivity.
-
Assay Linearity: Confirm that the viability assay readout (e.g., fluorescence, luminescence) is within the linear range of the instrument.
-
Treatment Duration: Verify that the treatment duration is sufficient to induce a biological effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
TAI-1 Experimental Variability: Technical Support Center
Frequently Asked Questions (FAQs)
-
Western Blotting and Co-immunoprecipitation (Co-IP): To confirm the disruption of the Hec1-Nek2 interaction and observe the degradation of Nek2.[3]
Data Presentation: Sources of Experimental Variability and Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategy | Target CV (%) |
| Biological Variability | |||
| Cell Line Integrity | Genetic drift, misidentification, or contamination leading to altered drug sensitivity. | Use low-passage, authenticated cell lines from a reputable source (e.g., ATCC). Regularly test for mycoplasma contamination. | < 15 |
| Cell Culture Conditions | Inconsistent cell density, passage number, or media components affecting cellular response. | Standardize cell seeding density, passage number limits, and use consistent lots of media and supplements. | < 10 |
| Procedural Variability | |||
| Compound Handling | Inaccurate dilutions, degradation from improper storage, or solvent effects. | Prepare fresh dilutions from a validated stock solution for each experiment. Minimize freeze-thaw cycles. Include a vehicle control (e.g., DMSO) at the same concentration across all wells. | < 5 |
| Assay Timing | Variations in incubation times with TAI-1 or assay reagents. | Strictly adhere to a standardized timeline for compound addition, incubation, and assay development. | < 5 |
| Pipetting and Handling | Inaccurate liquid handling leading to inconsistent cell numbers or reagent volumes. | Use calibrated pipettes and proper pipetting techniques. Automate liquid handling where possible. | < 10 |
| Technical Variability | |||
| Plate Edge Effects | Evaporation and temperature gradients at the edges of multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill edge wells with sterile media or PBS. | N/A |
| Instrument Performance | Fluctuations in incubator temperature/CO2 levels or plate reader sensitivity. | Regularly calibrate and maintain all laboratory equipment. Use appropriate instrument settings for the assay. | < 5 |
Experimental Protocols
Detailed Methodology: In Vitro Potency Assay (MTS)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guides
Troubleshooting Co-immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction
| Problem | Possible Cause | Solution |
| Weak or no "prey" (Nek2) protein detected | The interaction between Hec1 and Nek2 is weak or transient. | Optimize lysis and wash buffers to be less stringent. Perform all steps at 4°C to preserve weak interactions.[4] |
| The antibody for the "bait" (Hec1) is not efficiently capturing the protein. | Ensure the antibody is validated for IP. Use a higher concentration of the antibody or a different antibody that recognizes a more accessible epitope. | |
| The "prey" protein is not expressed or is at very low levels. | Confirm the expression of Nek2 in your cell line using Western blot on the whole-cell lysate (input). | |
| High background/non-specific binding | The antibody is cross-reacting with other proteins. | Perform a pre-clearing step with beads before adding the primary antibody. Use a more stringent wash buffer or increase the number of washes.[5] |
| The beads are binding non-specifically to proteins. | Block the beads with BSA or normal serum before adding the cell lysate. | |
| Inconsistent results between replicates | Variation in cell lysis efficiency or protein concentration. | Ensure complete cell lysis and accurately quantify the protein concentration of the lysate before starting the IP. Use equal amounts of protein for each IP. |
| Inconsistent washing steps. | Standardize the volume of wash buffer, the number of washes, and the duration of each wash. |
Troubleshooting Immunofluorescence for Chromosomal Misalignment
| Problem | Possible Cause | Solution |
| Weak or no fluorescent signal | The primary antibody is not binding effectively. | Ensure the antibody is validated for immunofluorescence. Optimize the antibody concentration and incubation time. Consider an overnight incubation at 4°C.[6] |
| The target protein (e.g., tubulin for spindles, or specific kinetochore proteins) is not abundant or is masked. | Use a signal amplification method. Perform antigen retrieval if necessary, especially with paraffin-embedded samples.[6] | |
| Inadequate cell permeabilization. | Ensure the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient for the antibody to access the intracellular target. | |
| High background fluorescence | The primary or secondary antibody concentration is too high. | Titrate the antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[7] |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum from the secondary antibody host species).[7] | |
| Autofluorescence of cells or fixative. | Use a different fixative (e.g., methanol instead of formaldehyde). Include an unstained control to assess the level of autofluorescence. | |
| Difficulty in identifying chromosomal misalignment | Cells are not properly arrested in mitosis. | Co-stain with a mitotic marker (e.g., phospho-histone H3) to identify cells in mitosis. Optimize the concentration and treatment time with this compound to achieve a sufficient mitotic arrest. |
| Poor image quality or resolution. | Use a high-resolution objective and appropriate microscope settings. Acquire Z-stacks to get a 3D view of the mitotic spindle and chromosomes. |
Mandatory Visualizations
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Cell type variation in responses to antimitotic drugs that target microtubules and kinesin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. stjohnslabs.com [stjohnslabs.com]
Preventing TAI-1 precipitation in cell culture media
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Preventing TAI-1 Precipitation
Initial Checks and Preparation
-
Verify Stock Solution Integrity:
-
Optimize Final DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is best to determine the optimal concentration for your specific cell line.
-
Experimental Protocol for Adding this compound to Cell Culture Media
The following protocol is recommended to minimize the risk of precipitation.
Materials:
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Instead of adding the highly concentrated DMSO stock directly to your final culture volume, prepare an intermediate dilution in a smaller volume of pre-warmed medium.
-
For example, if your final desired concentration is 10 µM in 10 mL of media, first dilute your DMSO stock into 1 mL of pre-warmed media.
-
-
Slow Addition and Mixing:
-
Gently vortex or swirl the tube of pre-warmed medium.
-
-
Final Dilution:
-
Gently swirl the plate or flask to ensure even distribution.
-
Visual Inspection:
-
After addition, visually inspect the medium for any signs of precipitation. If a slight cloudiness appears, it may sometimes dissipate after a short incubation period at 37°C.
-
Quantitative Data Summary
| Property | Value | Source |
| This compound Solubility in DMSO | 86 mg/mL (199.3 mM) | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (Cell line dependent) | General Knowledge |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and HTLV-1 Tax Signaling
Experimental Workflow for Preventing Precipitation
References
TAI-1 degradation and proper storage conditions
Frequently Asked Questions (FAQs)
A3: For long-term storage (up to 6 months), store the DMSO stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Always protect the solution from light.
Summary of Storage Conditions
| Form | Solvent | Short-Term Storage | Long-Term Storage | Shelf Life (Properly Stored) |
| Lyophilized Powder | N/A | 0 - 4°C (Days to Weeks) | -20°C (Months to Years) | >3 years |
| Stock Solution | DMSO | -20°C (Up to 1 Month) | -80°C (Up to 6 Months) | 6 months |
Data compiled from multiple suppliers.[1][2]
Troubleshooting Guide
A4: This can happen for a few reasons:
-
Temperature: Ensure the solution is at room temperature during dissolution. Gentle vortexing or warming to 37°C can aid in dissolving the compound. If precipitation occurs after cooling, it may indicate the solution is supersaturated.
Solution: Try to warm the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves. If it does, consider diluting the stock to a lower concentration for storage. If it does not, you may need to prepare a fresh stock solution using new, anhydrous DMSO.
A5: Yes, a loss of potency is a key indicator of degradation. Consider the following possibilities:
-
Improper Storage: Verify that both the lyophilized powder and the stock solutions were stored at the recommended temperatures and protected from light. Repeated freeze-thaw cycles of the stock solution are a common cause of degradation.
-
Age of Solution: Stock solutions stored at -20°C are only recommended for up to one month. If your solution is older, its potency may have decreased.
Troubleshooting Decision Tree
Experimental Protocols & Visualizations
TAI-1 Mechanism of Action
Protocol: this compound Stability Assessment via Cell Viability Assay
Materials:
-
Cancer cell line (e.g., K562, HeLa)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Ensure the final DMSO concentration in all wells (including "cells only" control) is constant and non-toxic (typically ≤0.1%).
-
Incubate for 72-96 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well (including controls and blanks).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "cells only" (vehicle control) wells.
-
-
Interpretation:
-
Compare the experimentally determined GI50 to the expected value from the literature or from a freshly prepared "gold standard" batch. A significant increase in the GI50 value suggests a loss of compound potency and potential degradation.
-
Experimental Workflow for Stability Testing
References
- 1. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. selleckchem.com [selleckchem.com]
- 4. texaschildrens.org [texaschildrens.org]
Adjusting TAI-1 dosage for different tumor models
Frequently Asked Questions (FAQs)
An MTD study is essential before initiating efficacy experiments. This involves a dose-escalation study to identify the highest dose that is well-tolerated by the animals. The MTD is determined by monitoring for signs of toxicity such as significant weight loss (typically >15-20%), behavioral changes, or other adverse effects.[1][2] A detailed protocol for determining the MTD is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant weight loss (>20%) or signs of toxicity in mice during the efficacy study. | The administered dose is above the Maximum Tolerated Dose (MTD). | Immediately reduce the dosage of TAI-1 or decrease the frequency of administration. It is recommended to re-evaluate the MTD.[2] |
| No significant anti-tumor effect is observed. | 1. The dose of this compound is too low. 2. The tumor model is not dependent on the TAK1 signaling pathway. 3. Poor bioavailability of the compound with the current formulation and/or route of administration. | 1. If no toxicity is observed, consider a dose-escalation efficacy study, not exceeding the MTD. 2. Confirm the expression and activation of TAK1 in your tumor model via Western blot or IHC. 3. Evaluate different formulation strategies or alternative routes of administration (e.g., from oral gavage to intraperitoneal injection). |
| Precipitation of this compound in the vehicle solution. | The solubility of this compound in the chosen vehicle is poor. | Test alternative vehicle formulations. A common formulation for in vivo studies of similar small molecules is a solution of DMSO, PEG300, Tween80, and saline.[7] Always prepare the formulation fresh before each administration. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | 1. Variability in tumor cell implantation. 2. Inconsistent drug administration. 3. Heterogeneity of the tumor model. | 1. Ensure consistent cell numbers and injection technique for tumor implantation. 2. Calibrate administration equipment and ensure consistent volume and technique for each animal. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Example In Vivo Dosages of TAK1 Inhibitors in Mouse Models
| Compound | Tumor Model | Mouse Strain | Dosage | Administration Route | Reference |
| Takinib | Hodgkin Lymphoma | NSG | 50 mg/kg | Oral (p.o.) | [7][8] |
| 5Z-7-oxozeaenol | T-cell Acute Lymphoblastic Leukemia | NSG | 15 mg/kg | Intraperitoneal (i.p.) | [9] |
| NG25 | KRAS-mutant Colorectal Cancer | Orthotopic Mouse Model | Not specified | Not specified | [2] |
| 5Z-7-oxozeaenol | Experimental Autoimmune Encephalomyelitis | C57BL/6 | 1.6 µg | Intracerebroventricular | [10] |
Experimental Protocols
Materials:
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Healthy, age-matched mice (e.g., CD-1 or the strain to be used for efficacy studies)
-
Syringes and needles for the chosen administration route (e.g., oral gavage, intraperitoneal injection)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection (Sighting Study):
-
Begin with a small number of animals (1-2 per dose group).
-
Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds (e.g., 5 mg/kg).
-
Administer a single dose and observe the animal for 24-48 hours for any signs of toxicity.
-
Based on the outcome, escalate or de-escalate the dose in the next animal until a dose causing evident but non-lethal toxicity is identified. This will inform the dose range for the main study.[6]
-
-
Main MTD Study:
-
Use a larger cohort of animals (e.g., 3-5 mice per group).
-
Select a range of 4-5 dose levels based on the sighting study (e.g., 10, 20, 40, 80 mg/kg).[2]
-
Record the body weight of each animal daily.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
The MTD is defined as the highest dose that does not result in animal death, more than a 15-20% loss of initial body weight, or other severe clinical signs of toxicity.[1][2]
-
-
Data Analysis:
-
Plot the mean body weight change for each dose group over time.
-
Record the incidence and severity of any observed toxicities.
-
The dose level below the one that induces significant toxicity is considered the MTD.
-
Mandatory Visualizations
Caption: Experimental Workflow for MTD Determination.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of maximum tolerated dose (MTD) of NSC23925b and evaluation of acute safety profiles in rodents [bio-protocol.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor TAI-1 Efficacy in Experimental Assays
Important Initial Clarification: Identifying Your TAI-1 Compound
Section 1: this compound, the Hec1 Inhibitor
Frequently Asked Questions (FAQs)
Q2: Why am I observing poor efficacy or high GI50 values in my cell line?
Troubleshooting Guide for Poor Efficacy
| Issue | Possible Cause | Recommended Action |
| High GI50 Value / Low Potency | Cell Line Genetics: The cell line may have functional RB and/or p53 pathways, conferring resistance. | 1. Verify RB/p53 Status: Check the genetic background of your cell line from the supplier (e.g., ATCC) or through sequencing. 2. Select a Different Cell Line: Test this compound on a panel of cell lines with varying RB/p53 statuses. Cell lines with RB/p53 mutations or deletions may show higher sensitivity.[1][3] 3. Genetic Knockdown: As a proof-of-concept, consider transiently knocking down RB and/or p53 using siRNA to see if sensitivity to this compound increases.[1][3] |
| No Observable Apoptosis | Incorrect Dosage or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to induce apoptosis. | 1. Perform a Dose-Response and Time-Course Study: Test a wider range of this compound concentrations (e.g., from low nM to µM) and measure viability at different time points (e.g., 24, 48, 72, 96 hours). 2. Confirm Target Engagement: Use Western blotting to check for downstream markers of apoptosis (cleaved Caspase-3, cleaved PARP) and degradation of anti-apoptotic proteins (MCL-1) after 8 and 24 hours of treatment.[3][4] |
| Inconsistent Results | Compound Stability/Solubility: this compound may be degrading or precipitating in your culture medium. | 1. Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO.[2] Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. 2. Check Solubility in Media: After diluting the DMSO stock into your cell culture medium, visually inspect for any precipitation. If observed, consider using a lower final DMSO concentration or adding a surfactant like Pluronic F-68 (use with caution and appropriate controls). |
| No Effect on Cell Cycle | Assay Sensitivity: The method used to detect cell cycle changes may not be sensitive enough. | 1. Use Immunofluorescence: Stain cells with DAPI and an anti-tubulin antibody after this compound treatment. This will allow for direct visualization of chromosomal misalignment in metaphase, a key indicator of this compound's mechanism of action.[3] |
Data Presentation: this compound (Hec1 Inhibitor) Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Notes |
| K562 | Chronic Myeloid Leukemia | 13.48 | Highly sensitive. |
| HeLa | Cervical Cancer | < 100 | Effective in inducing apoptosis.[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Modest Inhibition | Showed modest tumor inhibition in xenograft models.[2][4] |
| Colo205 | Colorectal Carcinoma | Modest Inhibition | Showed modest tumor inhibition in xenograft models.[2][4] |
| Huh-7 | Liver Cancer | Significant Inhibition | Showed significant tumor growth delay in xenograft models.[2] |
Note: Efficacy can vary based on experimental conditions. This table is for comparative purposes.
Experimental Protocols
1. Cell Viability (MTS Assay)
-
Methodology:
-
Seed cells in a 96-well plate at a density appropriate for 96 hours of growth.
-
Allow cells to adhere for 24 hours.
-
Incubate the plate for 96 hours.
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm using a plate reader.
-
2. Western Blot for Apoptosis Markers
-
Methodology:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-MCL-1, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[3]
Visualizations: Pathways and Workflows
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing TAI-1 Toxicity in Animal Experiments
Frequently Asked Questions (FAQs)
A1: While initial findings are promising, toxicity can be influenced by several factors that may differ from the conditions of the initial studies.[1][2] These include the specific animal model and strain, the dose and administration route, the duration of the study, and the overall health status of the animals. Proactive monitoring is crucial to ensure the welfare of the animals and the integrity of your research data.
Q4: Are there any strategies to mitigate potential gastrointestinal toxicity?
A4: Gastrointestinal side effects can be a concern with chemotherapeutic agents.[6] Providing supportive care, such as ensuring adequate hydration and nutrition, is essential.[9][10] In some preclinical models, dietary modifications or targeting the gut microbiome have been explored to reduce chemotherapy-induced gastrointestinal toxicity.[6][11]
A5: Comprehensive supportive care is vital for the well-being of animals in cancer studies.[9][10] This includes regular monitoring of body weight, food and water consumption, and clinical signs. Providing a clean, stress-free environment, nutritional support for animals with decreased appetite, and appropriate analgesia if any signs of pain are observed are all critical components of supportive care.
Data Presentation
Table 1: Potential Class-Related Toxicities of Mitotic Inhibitors and Recommended Monitoring.
| Potential Toxicity | Target Organ/System | Key Monitoring Parameters | Frequency of Monitoring |
| Myelosuppression | Bone Marrow | Complete Blood Count (CBC) with differential | Baseline and weekly |
| Gastrointestinal Toxicity | GI Tract | Body weight, food/water intake, fecal consistency | Daily |
| Neurotoxicity | Nervous System | Behavioral assessments (e.g., grip strength, gait analysis) | Baseline and weekly |
| Cardiotoxicity | Heart | Echocardiography, electrocardiography (ECG), cardiac biomarkers | Baseline and at study termination (or as indicated) |
| Hepatotoxicity | Liver | Serum clinical chemistry (ALT, AST, ALP, Bilirubin) | Baseline and at study termination |
| Nephrotoxicity | Kidneys | Serum clinical chemistry (BUN, Creatinine), urinalysis | Baseline and at study termination |
Table 2: General Toxicity Monitoring Parameters in Animal Experiments.
| Parameter Category | Specific Measurements |
| Clinical Observations | Body weight, food and water consumption, general appearance, behavior, signs of pain or distress. |
| Hematology | Red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, hematocrit. |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, electrolytes. |
| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, blood. |
| Gross Pathology | Macroscopic examination of all organs and tissues at necropsy, organ weights. |
| Histopathology | Microscopic examination of major organs and any tissues with gross lesions. |
Experimental Protocols
-
Animal Model: Select the appropriate animal model for your study.
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per sex) to each dose group and a vehicle control group.
-
Dose Selection: Based on in vitro efficacy data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily.
-
Measure food and water intake daily.
-
-
Endpoint: The study duration is typically 7-14 days. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Data Analysis: Analyze the data to determine the dose-response relationship for any observed toxicities.
-
Housing: House animals in a clean, quiet, and enriched environment to minimize stress.
-
Nutrition:
-
Provide standard chow and water ad libitum.
-
For animals with reduced appetite, provide palatable, high-calorie supplemental food.
-
Monitor for dehydration and provide subcutaneous fluids if necessary.
-
-
Pain Management:
-
Observe animals for signs of pain (e.g., postural changes, reduced activity, vocalization).
-
Administer analgesics as prescribed by a veterinarian if pain is suspected.
-
-
Infection Control:
-
Maintain a sterile technique for all injections.
-
Monitor for signs of infection, especially in potentially myelosuppressed animals.
-
Administer antibiotics as prescribed by a veterinarian if an infection is suspected.
-
Mandatory Visualizations
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor and cardiotoxic effects of microtubule polymerization inhibitors: The mechanisms and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 6. GI side effects of chemotherapy reduced in mice by targeting gut microbes - ecancer [ecancer.org]
- 7. High dose selection in general toxicity studies for drug development: A pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academy.royalcanin.com [academy.royalcanin.com]
- 10. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. Curbing Chemo: Fasting cushions drug's side effects in mice [sciencenews.org]
- 12. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
TAI-1 stability issues in long-term experiments
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Loss of TAI-1 Potency or Inconsistent Results in Long-Term Assays
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Rationale: This will rule out any issues with the initial quality of the compound.
-
Assess Working Solution Stability:
-
Rationale: This will determine if the degradation is occurring in your experimental setup.
-
Evaluate Environmental Factors:
-
Rationale: Light and temperature fluctuations are common causes of degradation.[3]
| Condition | This compound Purity at T=0 | This compound Purity after 72h at 37°C (Protected from Light) | This compound Purity after 72h at 37°C (Exposed to Light) |
| pH 5.0 Buffer | 99.5% | 98.2% | 91.5% |
| pH 7.4 Buffer | 99.6% | 95.1% | 85.3% |
| pH 8.5 Buffer | 99.4% | 89.7% | 78.9% |
Issue 2: Precipitation of this compound in Experimental Media
Precipitation of your compound will lead to a decrease in its effective concentration and inconsistent results.
Troubleshooting Steps:
-
Determine Solubility Limit:
-
Optimize Formulation:
-
pH Adjustment:
-
Rationale: The addition of a compound from a stock solution with a different pH can sometimes cause the final pH to shift, affecting solubility.
Experimental Protocols
-
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Sample Preparation:
-
Filter samples through a 0.22 µm syringe filter before injection.
-
Data Analysis:
Visualizations
References
Validation & Comparative
TAI-1 Versus Other Hec1 Inhibitors in Breast Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Disrupting the Hec1-Nek2 Interaction
Comparative Efficacy in Breast Cancer Cell Lines
Key Findings:
The following table summarizes the 50% growth inhibition (GI50) values for various Hec1 inhibitors in different breast cancer cell lines.
| Inhibitor | Cell Line | Subtype | GI50 (µM) |
| INH1 | MDA-MB-468 | Triple-Negative | 10-21[6] |
| SKBR3 | HER2+ | 10-21[6] | |
| T47D | Luminal A | 10-21[6] | |
| MDA-MB-361 | Luminal B, HER2+ | 10-21[6] | |
| ZR-75-1 | Luminal B | 10-21[6] | |
| MDA-MB-435 | Melanoma (Historically misidentified as breast cancer) | 10-21[6] | |
| HS578T | Triple-Negative | 10-21[6] | |
| MCF7 | Luminal A | 10-21[6] | |
| TAI-95 | MDA-MB-468 | Triple-Negative | 0.0294[5] |
| SKBR3 | HER2+ | 0.01429[5] | |
| T47D | Luminal A | 0.0298[5] | |
| MDA-MB-361 | Luminal B, HER2+ | 0.07365[5] | |
| ZR-75-1 | Luminal B | 0.0267[5] | |
| BT-474 | Luminal B, HER2+ | 0.0195[5] | |
| HCC1954 | HER2+ | 0.0213[5] | |
| MDA-MB-231 | Triple-Negative | 0.0389[5] | |
| MCF7 | Luminal A | 0.0456[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating Hec1 inhibitors.
Caption: Targeted Hec1-Nek2 Signaling Pathway.
Caption: Experimental Workflow for Hec1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Hec1 inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PES) is added to each well.
-
Incubation and Measurement: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance of the formazan product is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 value, the concentration of the inhibitor that causes 50% growth inhibition, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
-
Cell Lysis: Cells treated with the Hec1 inhibitor and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Hec1, Nek2, cleaved PARP, Caspase-3, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.
Immunofluorescence
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the Hec1 inhibitor or vehicle control.
-
Fixation and Permeabilization: Cells are fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular structures.
-
Immunostaining: The coverslips are incubated with primary antibodies against proteins of interest (e.g., α-tubulin to visualize microtubules and a kinetochore marker like CREST).
-
Secondary Antibody Staining and Counterstaining: After washing, the cells are incubated with fluorescently labeled secondary antibodies. DNA is counterstained with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the chromosomes.
-
Imaging: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.
-
Analysis: The images are analyzed to assess chromosomal alignment at the metaphase plate and other mitotic phenotypes. The percentage of cells with misaligned chromosomes is quantified.
Conclusion
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative In Vitro Analysis of TAI-1 (Tanshinone I) and Paclitaxel Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Comparison
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| TAI-1 (Tanshinone I) | K562 | Chronic Myeloid Leukemia | ~5 µM | 48h | [1] |
| HCT116 | Colorectal Cancer | Not specified, but significant viability reduction | Not specified | [2] | |
| HT29 | Colorectal Cancer | Not specified, but significant viability reduction | Not specified | [2] | |
| BGC823 | Gastric Cancer | Not specified, but significant proliferation suppression | Not specified | [2] | |
| SGC7901 | Gastric Cancer | Not specified, but significant proliferation suppression | Not specified | [2] | |
| Paclitaxel | A2780 | Ovarian Cancer | 0.1 µg/mL (~0.12 µM) | 24h | [3][4] |
| ID-8 | Ovarian Cancer (murine) | 0.1 µg/mL (~0.12 µM) | 24h | [3][4] | |
| SW1736 | Anaplastic Thyroid Cancer | < 10 nM | 72h | [5] | |
| 8505C | Anaplastic Thyroid Cancer | < 10 nM | 72h | [5] | |
| SW1736-PTX (Paclitaxel-Resistant) | Anaplastic Thyroid Cancer | 4.2 ± 0.2 µM | 72h | [5] | |
| 8505C-PTX (Paclitaxel-Resistant) | Anaplastic Thyroid Cancer | 4.9 ± 0.3 µM | 72h | [5] |
Signaling Pathways and Mechanisms of Action
This compound (Tanshinone I) Signaling Pathway
Tanshinone I has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of several key signaling pathways. One of the primary mechanisms involves the activation of the JNK/ERK signaling cascade. This leads to the cleavage of caspase-3 and PARP, ultimately resulting in programmed cell death.[1] Additionally, Tanshinone I can suppress the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2][6]
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to prolonged mitotic blockage. This sustained mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger apoptosis through the activation of caspase cascades.[3][4]
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product.
Workflow:
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Workflow:
Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
If using an indirect method, incubate with a fluorescently labeled antibody.
-
Counterstain the nuclei with a DNA-specific stain like DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.
Protocol:
-
Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
References
- 1. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dihydrotanshinone I on Proliferation and Invasiveness of Paclitaxel-Resistant Anaplastic Thyroid Cancer Cells [mdpi.com]
- 6. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAI-1 as a Therapeutic Target in Lung Cancer: A Comparative Guide to TTI1 and TIM-1
Executive Summary
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. The advent of targeted therapies has revolutionized the treatment landscape for specific subsets of NSCLC patients. This guide explores the validation of two emerging therapeutic targets, TTI1 and TIM-1, providing a comparative overview of their potential in lung cancer therapy.
TTI1 (TELO2-interacting protein 1) is a crucial component of the TTT complex, which is essential for the stability and activity of PI3K-related kinases, including mTOR. Upregulation of TTI1 has been observed in NSCLC, where it promotes tumor progression by activating the mTOR signaling pathway.
TIM-1 (T-cell immunoglobulin and mucin domain 1) , also known as HAVCR1, is a transmembrane protein with roles in immune regulation. In the context of cancer, TIM-1 is overexpressed on various tumor cells, including lung cancer, and is implicated in promoting cell proliferation, migration, and invasion, primarily through the PI3K/Akt signaling pathway. Its role as an immune checkpoint is also under active investigation.
This guide presents a detailed comparison of these two targets, alongside established and other emerging therapeutic targets in NSCLC, to aid researchers and drug development professionals in their evaluation of novel therapeutic strategies.
Signaling Pathways and Rationale for Targeting
TTI1 Signaling Pathway
TTI1 is a critical regulator of the mTOR signaling pathway, a central hub for cell growth, proliferation, and survival. TTI1, in complex with TELO2 and TTI2 (the TTT complex), is essential for the proper folding and stability of mTOR. Overexpression of TTI1 in lung cancer leads to hyperactivation of the mTOR pathway, promoting tumorigenesis.
TAI-1 combination therapy with doxorubicin for synergistic effects
Enhanced Anti-Tumor Efficacy with Combination Therapy
The primary mechanism of doxorubicin involves intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, its efficacy can be hampered by drug resistance, often mediated by the activation of survival signaling pathways such as the PI3K/Akt/mTOR pathway.
Unraveling the Synergistic Mechanism: Modulation of the PI3K/Akt/mTOR Pathway
The proposed synergistic mechanism is illustrated in the following signaling pathway diagram:
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the treatments on cancer cell lines.
Workflow:
Caption: Workflow for a Cell Viability (MTT) Assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Workflow:
Caption: Workflow for an Apoptosis Assay.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective compounds as described for the cell viability assay.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Data Presentation
The following tables are templates for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Doxorubicin Alone | This compound Alone | Doxorubicin + this compound (Expected) |
| MCF-7 | Data | Data | Lower than Doxorubicin alone |
| MDA-MB-231 | Data | Data | Lower than Doxorubicin alone |
| Other | Data | Data | Lower than Doxorubicin alone |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Control | Doxorubicin Alone | This compound Alone | Doxorubicin + this compound (Expected) |
| MCF-7 | Data | Data | Data | Higher than single agents |
| MDA-MB-231 | Data | Data | Data | Higher than single agents |
| Other | Data | Data | Data | Higher than single agents |
Conclusion
References
Lack of Evidence for Synergistic Activity Between TAI-1 and Topotecan
Topotecan: A Topoisomerase I Inhibitor
Topotecan is a well-established chemotherapeutic agent used in the treatment of various cancers, including ovarian, small cell lung, and cervical cancer.[1][2][3] Its primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme for DNA replication.[1][2][4]
Mechanism of Action: Topotecan stabilizes the covalent complex formed between topoisomerase I and DNA, which is an intermediate step in the enzyme's function of relieving DNA torsional strain.[1][4] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme.[1] When the DNA replication machinery encounters these stabilized complexes, it leads to the formation of lethal double-strand DNA breaks, ultimately triggering programmed cell death (apoptosis).[1][5]
TAI-1 (Thymosin Alpha 1): An Immunomodulatory Peptide
Mechanism of Action: this compound's anti-tumor activity is primarily mediated through the enhancement of the immune system. It promotes the maturation and differentiation of T-cells, a type of white blood cell crucial for cell-mediated immunity.[7][10] this compound can also stimulate the activity of other immune cells, such as Natural Killer (NK) cells, and modulate the production of various cytokines to create a more effective anti-tumor environment.[7][10][11]
Combination Therapies in Oncology
The use of combination therapies is a cornerstone of modern cancer treatment. The rationale is to target multiple pathways involved in tumor growth and survival, overcome drug resistance, and potentially achieve synergistic effects where the combined effect of the drugs is greater than the sum of their individual effects.
Topotecan in Combination Therapy: Clinical and preclinical studies have explored the synergistic potential of topotecan with other cytotoxic agents. For instance, synergistic anti-cancer activity has been observed when topotecan is administered sequentially with microtubule-interfering agents.[12] Studies have also shown promising synergistic effects in vitro when topotecan is combined with cisplatin and doxorubicin.[13] More recently, combination with ATR inhibitors like berzosertib has shown promise in treating small cell lung cancer.[14]
This compound in Combination Therapy: this compound is almost exclusively used in combination with other cancer therapies. It has been shown to improve the efficacy of chemotherapy and immunotherapy in various cancers, including melanoma, hepatocellular carcinoma, and lung cancer.[6][15][16] The immunomodulatory effects of this compound are thought to complement the cytotoxic effects of chemotherapy, leading to better tumor control and improved patient survival.[8][9]
Conclusion
Visualizing Individual Mechanisms
Caption: Mechanism of action of Topotecan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. youtube.com [youtube.com]
- 4. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 6. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 7. Thymosin Alpha-1 Peptide: A Revolutionary Approach to Cancer Treatment [hansenhealthcenter.com]
- 8. Thymosin alpha 1 in the treatment of cancer: from basic research to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic interaction between topotecan and microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic interactions of combinations of topotecan with standard drugs in primary cultures of human tumor cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 15. Thymosin alpha(1) in combination with cytokines and chemotherapy for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Specificity of TAI-1 Compared to Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAI-1
Comparative Kinase Specificity Data
| Kinase Target | % Inhibition at 10 μM |
| CHK1 | < 10% |
| CHK2 | < 10% |
| Cdk1/Cyclin B | < 10% |
| Aurora A | < 10% |
| Aurora B | < 10% |
| mTOR | < 10% |
| PI3K | < 10% |
| Selected from a panel showing minimal to no effect |
Table 2: Kinase Inhibition Profile of Staurosporine (Broad-Spectrum Inhibitor)
| Kinase Target | Kd (nM) |
| PKA | 7 |
| PKC | 0.7 |
| CAMKII | 20 |
| CDK2 | 3 |
| GSK3β | 10 |
| Representative data from publicly available kinome scans. |
Table 3: Kinase Inhibition Profile of Dasatinib (Multi-Targeted Inhibitor)
| Kinase Target | Kd (nM) |
| ABL1 | < 0.5 |
| SRC | < 0.5 |
| LCK | < 0.5 |
| KIT | 5 |
| PDGFRβ | 28 |
| Representative data from publicly available kinome scans. |
Table 4: Kinase Inhibition Profile of Sunitinib (Multi-Targeted Inhibitor)
| Kinase Target | Kd (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 9 |
| PDGFRβ | 4 |
| KIT | 4 |
| FLT3 | 23 |
| Representative data from publicly available kinome scans. |
Experimental Protocols
The data presented in the tables above are generated using various in vitro kinase screening assays. The general principles of two common methods are outlined below.
Radiometric Kinase Assay (e.g., Reaction Biology's HotSpot™ Assay)
This method is considered a gold standard for quantifying kinase activity.
-
Initiation: The kinase reaction is initiated by adding ATP, which includes a radiolabeled ATP variant (e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase to transfer the radiolabeled phosphate from ATP to the substrate.
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the mixture onto a phosphocellulose membrane that binds the substrate, followed by washing to remove unincorporated ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
Competition Binding Assay (e.g., Eurofins DiscoverX's KINOMEscan™)
This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to the kinase active site.
-
Assay Preparation: A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support (e.g., beads).
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase.
-
Separation: The solid support with the bound kinase is washed to remove any unbound components.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. A lower amount of bound kinase indicates a stronger interaction with the test compound. The results are often reported as the percentage of the control (no inhibitor) or as a calculated dissociation constant (Kd).
Visualizing Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
Validating the Disruption of Hec1-Nek2 Interaction by TAI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Hec1-Nek2 Interaction
Comparative Performance of Hec1-Nek2 Interaction Inhibitors
| Compound | Target | Cell Line | Cancer Type | GI50 (nM) | Reference |
| TAI-1 | Hec1-Nek2 Interaction | K562 | Chronic Myelogenous Leukemia | 13.48 | [8] |
| MDA-MB-231 | Breast Cancer | 25 | [9] | ||
| MDA-MB-468 | Breast Cancer | 30 | [9] | ||
| Huh-7 | Liver Cancer | 15-70 | [10] | ||
| Colo205 | Colon Cancer | 50 | [9] | ||
| TAI-95 (T-1101) | Hec1-Nek2 Interaction | Breast Cancer Cell Lines | Breast Cancer | 14.29-73.65 | [8] |
| Huh-7 | Liver Cancer | 15-70 | [10] | ||
| INH154 | Hec1-Nek2 Interaction | HeLa | Cervical Cancer | 200 | [3][11] |
| MDA-MB-468 | Breast Cancer | 120 | [3][11] | ||
| INH1 | Hec1-Nek2 Interaction | Multiple Cancer Cell Lines | Various | ~15,000 | [12] |
| Nek2 Inhibitor 66 | Nek2 Kinase | SKBR3 | Breast Cancer | 2,200 | [8] |
| (R)-21 | Nek2 Kinase | - | - | 22 | [8] |
| HCI-2389 | Nek2 Kinase | - | - | 16.65 | [8] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate Hec1-Nek2 Interaction Disruption
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Nek2 antibody (for immunoprecipitation)
-
Anti-Hec1 antibody (for western blot detection)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and western blotting equipment
Procedure:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-Nek2 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
MTS Cell Viability Assay
Materials:
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Visualizations
Signaling Pathway and Mechanism of Action of this compound
Experimental Workflow for Validating this compound Activity
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Development and comparison of nonradioactive in vitro kinase assays for NIMA-related kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.es [promega.es]
TAI-1 vs. Conventional Chemotherapy: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Overview of TAI-1
Comparative Efficacy in Animal Models
Triple-Negative Breast Cancer (MDA-MB-231 Xenograft Model)
| Treatment Agent | Dosage and Administration | Key Efficacy Findings | Source |
| This compound | 150 mg/kg, oral, twice daily for 28 days | Modest tumor inhibition. | [2] |
| Doxorubicin | 3 mg/kg, i.p., once weekly for 4 weeks | Significantly longer tumor growth delay compared to control. | [3] |
| Doxorubicin | 6 mg/kg, i.p., once a week for 3 weeks | Moderate effect in reducing tumor growth. | [4] |
Colon Cancer (Colo205 Xenograft Model)
| Treatment Agent | Dosage and Administration | Key Efficacy Findings | Source |
| This compound | 150 mg/kg, oral, twice daily for 28 days | Modest tumor inhibition. | [2] |
| Paclitaxel | 15 mg/kg, i.p., once weekly for 3 weeks | Significantly reduced tumor burden compared to vehicle. | [5] |
| 5-Fluorouracil | Not specified | 35%-48% tumor growth inhibition. | [6] |
| Irinotecan | Not specified | 57%-86% tumor growth inhibition. | [6] |
| Oxaliplatin | Not specified | 68%-89% tumor growth inhibition. | [6] |
Liver Cancer (Huh-7 Xenograft Model)
| Treatment Agent | Dosage and Administration | Key Efficacy Findings | Source |
| This compound | 20 mg/kg, i.v., once daily for 28 days | Significant tumor growth retardation. | [2] |
| Sorafenib | 40 mg/kg, oral, daily for 3 weeks | Decreased tumor growth by 40%. | [7] |
| Sorafenib | 15 µg/g mice/day, oral | Significant reduction in tumor volume and weight. |
Comparative Toxicity in Animal Models
This compound Toxicity Profile
| Animal Model | Dosage and Administration | Key Toxicity Findings | Source |
| C.B-17 SCID mice | 150 mg/kg, oral, for 7 days | No significant changes in body weight, organ weights (liver, kidney, spleen, heart, lung), or blood indices (WBC, RBC, HGB, HCT, PLT). | [2] |
Conventional Chemotherapy Toxicity Profile
| Treatment Agent | Animal Model | Dosage and Administration | Key Toxicity Findings | Source |
| Doxorubicin | B6C3F1 mice | 3 mg/kg, i.v., weekly | Significant reduction in body weight gain. Declines in red blood cell count, hemoglobin, and hematocrit. | [8] |
| Doxorubicin | C57BL/6 mice | 3 mg/kg, i.p., twice weekly for 3 weeks | Significant body weight loss. | [9] |
| Paclitaxel | Rats | 2 mg/kg, i.p., on 4 alternate days | No significant difference in body weight compared to saline group. | [10] |
| Sorafenib | Swiss albino mice | 60 mg/kg/day, oral, for 6 weeks | Impaired growth and significant body weight loss. | [11] |
| Sorafenib | Nude mice | 30 mg/kg, oral | ~10% body weight loss. | [12] |
Synergistic Effects
| Combination | Cancer Cell Lines | Effect | Source |
| This compound + Doxorubicin | Leukemia, Breast, Liver | Synergistic | [2] |
| This compound + Topotecan | Leukemia, Breast, Liver | Synergistic | [2] |
| This compound + Paclitaxel | Leukemia, Breast, Liver | Synergistic | [2] |
| This compound + Sorafenib | Not specified | Not synergistic | [2] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
A generalized protocol for a xenograft tumor growth inhibition study is as follows:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, Colo205, Huh-7) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., C.B-17 SCID or nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.[2]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated as [1-(T/C) x 100%], where T is the mean tumor volume of the treatment group and C is the mean tumor volume of the control group.[2]
-
Toxicity Monitoring: Animal body weight is monitored regularly as a general indicator of toxicity. At the end of the study, blood samples may be collected for hematological and serum biochemistry analysis, and major organs are weighed and examined for histopathological changes.[2]
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Xenograft Model
Caption: Generalized workflow for in vivo xenograft studies.
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo tumor growth inhibition study [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tumor xenograft model [bio-protocol.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thymosin Alpha 1 (TAI-1) Induced Apoptosis Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Efficacy of TAI-1 in Inducing Apoptosis
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Cancer Type | Effective Concentration (µM) | Duration of Treatment (hours) | Observed Effects |
| Leukemia | ||||
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly defined | 96 | Inhibition of proliferation, apoptosis induction[1] |
| K562 | Chronic Myelogenous Leukemia | Not explicitly defined | 96 | Inhibition of proliferation, apoptosis induction (more sensitive than HL-60)[1] |
| K562/ADM | Adriamycin-resistant CML | Not explicitly defined | 96 | Inhibition of proliferation, apoptosis induction (more sensitive than HL-60)[1] |
| Breast Cancer | ||||
| MCF-7 | Estrogen Receptor-Positive | 100 - 160 | Not specified | Apoptosis induction[2][3] |
| ZR-75-1 | Estrogen Receptor-Positive | 100 - 160 | Not specified | Apoptosis induction (different sensitivity compared to MCF-7)[2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified in apoptosis studies | Not specified | Investigated in the context of a modified this compound[4] |
Modulation of Apoptotic Markers by this compound
Table 2: this compound's Effect on Key Apoptotic Proteins
| Cell Line | Cancer Type | Key Protein | Effect |
| Leukemia (general) | Leukemia | Fas/Apol (CD95) | Upregulation[1] |
| Bcl-2 | Downregulation[1] | ||
| Breast Cancer (PTEN-expressing) | Breast Cancer | PTEN | Upregulation |
| Bax | Upregulation[5] | ||
| Bcl-2 | Downregulation[5] | ||
| Cleaved Caspase-3 | Upregulation[5] | ||
| Cleaved Caspase-9 | Upregulation[5] | ||
| Cleaved PARP | Upregulation[5] | ||
| MCF-7 (with this compound-iRGD) | Breast Cancer | Bax | Upregulation |
| Caspase-9 | Upregulation[4] |
Signaling Pathways Implicated in this compound Induced Apoptosis
Breast Cancer: The PTEN/PI3K/Akt/mTOR Pathway
References
- 1. Thymosin alpha1 suppresses proliferation and induces apoptosis in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. A modified thymosin alpha 1 inhibits the growth of breast cancer both in vitro and in vivo: suppressment of cell proliferation, inducible cell apoptosis and enhancement of targeted anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin alpha 1 suppresses proliferation and induces apoptosis in breast cancer cells through PTEN-mediated inhibition of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TAI-1 On-Target Efficacy with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TAI-1 Performance: A Comparative Analysis
| Cell Line | Cancer Type | This compound GI50 (nM)[1] | INH1 GI50 (µM)[3] |
| K562 | Leukemia | 13.48 | - |
| MDA-MB-468 | Breast Cancer | - | 10.5 |
| SKBR3 | Breast Cancer | - | 15 |
| T47D | Breast Cancer | - | 10.5 |
| ZR-75-1 | Breast Cancer | - | 15 |
| HBL 100 | Breast Cancer | - | 15 |
| MDA-MB-435 | Breast Cancer | - | 15.5 |
| HS578T | Breast Cancer | - | 11 |
For a broader perspective on targeting mitotic kinases, the table below includes data for GSK923295, an allosteric inhibitor of the centromere-associated protein-E (CENP-E), another key protein in kinetochore function.
| Inhibitor | Target | Average GI50 (nM) | Cell Lines Tested | Reference |
| This compound | Hec1 | Low nanomolar range | Broad spectrum | [1] |
| GSK923295 | CENP-E | 253 | 237 tumor cell lines | [4] |
Confirming On-Target Effects of this compound using CRISPR/Cas9
Experimental Workflow for CRISPR-mediated HEC1 Knockout
Caption: Workflow for HEC1 Knockout and Phenotypic Analysis.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of HEC1
This protocol provides a general framework for generating HEC1 knockout cell lines. Optimization may be required for specific cell lines.
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the HEC1 gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) according to the manufacturer's protocol.
2. Cell Culture and Transfection:
-
Culture the desired cancer cell line (e.g., HeLa, MDA-MB-468) under standard conditions.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
3. Single-Cell Cloning:
-
Two days post-transfection, sort GFP-positive cells into a 96-well plate at a density of a single cell per well using fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
4. Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the HEC1 gene by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Lyse the cells and perform a western blot using an anti-Hec1 antibody to confirm the absence of the Hec1 protein in the knockout clones.
Cell Viability Assay (MTS Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
2. Compound Treatment:
-
Incubate the plates for 96 hours.
3. MTS Assay:
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
4. Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
This compound Signaling Pathway
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
TAI-1: A Novel Hec1 Inhibitor Demonstrates Efficacy in Multi-Drug Resistant Cancer Cell Lines
Comparative Efficacy of TAI-1 in Drug-Resistant vs. Sensitive Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | - | 13.48 |
| K562R | Chronic Myeloid Leukemia | Imatinib-Resistant | 30 |
| MES-SA | Uterine Sarcoma | - | - |
| MES-SA/Dx5 | Uterine Sarcoma | Doxorubicin-Resistant | 35 |
| NCI/ADR-RES | Ovarian Cancer | Doxorubicin & Paclitaxel-Resistant | 29 |
| HeLa | Cervical Cancer | - | 48.6 |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - |
Data sourced from Huang et al., 2014.[1]
Synergistic Effects with Conventional Chemotherapeutics
-
Doxorubicin
-
Topotecan
-
Paclitaxel
Mechanism of Action: Disrupting Mitosis
Experimental Protocols
Cell Viability Assay (GI50 Determination)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or MTS assay.
Western Blotting for Mechanism of Action
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for proteins of interest (e.g., Hec1, Nek2, cleaved PARP, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Evaluating this compound in MDR Cell Lines
Conclusion
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TAI-1: A Guide for Laboratory Professionals
TAI-1 (Hec1 Inhibitor)
| Property | Value | Source |
| CAS Number | 1334921-03-7 | [1] |
| Molecular Formula | C22H23N5O3S | Not explicitly found, derived from structure |
| Purity | >99% | [1] |
| Solubility | 86 mg/mL in fresh DMSO (199.3 mM) | [1] |
| Target | Hec1-Nek2 protein interaction | [1] |
1. Waste Segregation and Collection:
- Solid Waste: Collect all this compound contaminated solid waste, including personal protective equipment (gloves, lab coats), weigh paper, pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
- Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, cell culture media, and solvent rinses (e.g., from triple-rinsing glassware), in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
- Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Hec1 Inhibitor)," the concentration, and the primary hazard (e.g., "Toxic," "Biologically Active").
2. Decontamination of Labware:
- Glassware and Equipment: Triple-rinse all contaminated glassware and equipment with a suitable solvent, such as ethanol or a detergent solution, followed by water.
- Rinsate Collection: The first two rinses should be collected as hazardous liquid waste. The final water rinse may be suitable for drain disposal, depending on institutional guidelines.
3. Disposal Procedure:
- Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
- Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
Thymosin Alpha 1
Thymosin Alpha 1 is a 28-amino acid peptide that functions as an immune modulator[2][3]. It is a synthetic version of a naturally occurring hormone and is typically supplied as a lyophilized powder that is reconstituted for injection[4]. Disposal considerations for Thymosin Alpha 1 in a research setting primarily revolve around the handling of biohazardous materials, such as used sharps.
Data Summary: Thymosin Alpha 1 Properties
| Property | Value | Source |
| Type | 28-amino acid peptide | [2][3] |
| Form | Lyophilized powder, reconstituted with sterile water | [4] |
| Storage | Must be refrigerated after reconstitution | [4][5] |
| Administration | Injectable (Subcutaneous) | [4][6] |
| Primary Hazard | Biohazardous sharps from injection | [6] |
Experimental Protocol: Disposal of Thymosin Alpha 1 Waste
This protocol is for the disposal of waste generated from the experimental use of Thymosin Alpha 1 in a laboratory setting.
1. Waste Segregation and Collection:
- Sharps Waste: All needles and syringes used for the reconstitution and administration of Thymosin Alpha 1 must be disposed of immediately into a designated, puncture-proof sharps container[6]. These containers are typically red and marked with the universal biohazard symbol. Do not recap, bend, or break needles.
- Solid Biohazardous Waste: Other materials that may have come into contact with biological agents (e.g., cell cultures treated with Thymosin Alpha 1) should be collected in a red biohazard bag.
- Unused Peptide: Small quantities of expired or unused reconstituted Thymosin Alpha 1 solution should be treated as chemical waste and collected in a labeled hazardous liquid waste container. Do not pour down the drain. Empty or rinsed vials can often be disposed of in the regular trash or recycling, provided they are defaced to prevent misuse[7].
2. Disposal Procedure:
- Sharps Containers: Once the sharps container is three-quarters full, it should be securely sealed.
- Biohazard Bags: Solid biohazard bags should be tied securely when three-quarters full.
- Pickup and Disposal: Both sealed sharps containers and biohazard bags should be disposed of through your institution's biomedical or biohazardous waste stream. This is typically handled by the EHS department and sent for autoclaving or incineration.
Logical Workflow for Thymosin Alpha 1 Disposal
Caption: Workflow for the safe disposal of Thymosin Alpha 1 waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. peptidegeneration.com [peptidegeneration.com]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thebody.com [thebody.com]
- 5. conciergemdla.com [conciergemdla.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
